Hierochin D
Description
Properties
Molecular Formula |
C19H20O6 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1-benzofuran-7-ol |
InChI |
InChI=1S/C19H20O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h2-5,7-9,14,18,20-23H,6,10H2,1H3/b3-2+/t14-,18+/m0/s1 |
InChI Key |
OSZZBMLGHKRVIR-AMVWBUNWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)/C=C/CO)O)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C=CCO)O)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
Physical and chemical properties of Hierochin D
An In-depth Technical Guide to the Physical and Chemical Properties of Hierochin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring neolignan compound that has been isolated from plant sources including Rehmannia glutinosa and Anastatica hierochuntica.[1] As a member of the lignan class of phytochemicals, this compound possesses a complex stereochemistry and has demonstrated potential biological activities, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and a visualization of its potential mechanism of action.
Physicochemical Properties
This compound is a powder at room temperature and is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] A summary of its key physical and chemical properties is presented below.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1-benzofuran-7-ol | [2] |
| Molecular Formula | C₁₉H₂₀O₆ | [2] |
| Molecular Weight | 344.4 g/mol | [2][3] |
| CAS Number | 155759-02-7 | [4][5] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Specific Rotation | [α]²⁵D -46.5° (c=0.35, MeOH) | [6] |
| Boiling Point | 582.7 ± 50.0 °C (Predicted) | [5] |
| Density | 1.368 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 9.63 ± 0.60 (Predicted) | [5] |
Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD).
Table 2: ¹H NMR Spectral Data of this compound
Detailed ¹H NMR data for this compound is not available in the provided search results. A representative table structure is provided below.
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Data Not Available |
Table 3: ¹³C NMR Spectral Data of this compound
Detailed ¹³C NMR data for this compound is not available in the provided search results. A representative table structure is provided below.
| Position | δ (ppm) |
| Data Not Available |
Table 4: Mass Spectrometry and Circular Dichroism Data for this compound
| Technique | Data |
| Mass Spectrometry | Specific fragmentation data not available in search results. |
| Circular Dichroism | CD (MeOH, nm, Δε) 234 (+3.90), 268 (–5.34), 288 (–5.25)[6] |
Experimental Protocols
Isolation of this compound from Anastatica hierochuntica
The following is a representative protocol for the isolation of this compound, based on standard phytochemical extraction and purification techniques for neolignans from plant material.
Methodology:
-
Extraction: The dried, whole plants of Anastatica hierochuntica are powdered and extracted exhaustively with methanol at room temperature.
-
Concentration: The resulting methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate-soluble fraction, which is expected to contain this compound, is subjected to silica gel column chromatography. The column is eluted with a solvent gradient, typically a mixture of chloroform and methanol, to separate the components into multiple fractions.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified using preparative high-performance liquid chromatography (HPLC) on a reversed-phase (ODS) column with a suitable solvent system (e.g., methanol-water) to yield pure this compound.
Nitric Oxide (NO) Production Inhibition Assay
This protocol details the evaluation of this compound's ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-activated macrophage cells.
Methodology:
-
Cell Culture: Murine macrophage-like cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Plating: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁵ cells/mL and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Nitric oxide production is stimulated by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 20-24 hours.
-
Nitrite Quantification: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. This is achieved by mixing an aliquot of the supernatant with an equal volume of Griess reagent.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group.
Biological Activity and Mechanism of Action
Neolignans isolated from Anastatica hierochuntica, including compounds structurally related to this compound, have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[6] This inhibitory activity is significant as excessive NO production by inducible nitric oxide synthase (iNOS) is implicated in the pathophysiology of various inflammatory diseases. The inhibition of NO production by these compounds was found to be associated with the suppression of iNOS protein induction.[6]
Proposed Signaling Pathway for iNOS Inhibition
The induction of iNOS in macrophages by LPS is a well-characterized inflammatory signaling pathway. It is primarily mediated by the activation of Toll-like receptor 4 (TLR4) and the subsequent engagement of downstream signaling cascades, leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB). NF-κB then translocates to the nucleus and initiates the transcription of the iNOS gene. The inhibitory effect of this compound on iNOS induction suggests that it may interfere with one or more steps in this pathway.
Chemical Synthesis
As of the date of this document, a specific, detailed protocol for the total chemical synthesis of this compound has not been identified in the surveyed literature. The synthesis of structurally related neolignans often involves complex stereoselective reactions to establish the correct configuration of the chiral centers in the dihydrobenzofuran ring system.
Conclusion
This compound is a neolignan with defined stereochemistry and promising anti-inflammatory potential through the inhibition of nitric oxide production. This guide provides the foundational physicochemical data and experimental context necessary for researchers to further explore its therapeutic potential. Future work should focus on obtaining complete spectroscopic assignments, developing a robust chemical synthesis, and conducting further biological evaluations to elucidate its precise mechanism of action and potential as a drug lead.
References
- 1. This compound | CAS:155759-02-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | C19H20O6 | CID 91884981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 155759-02-7 [amp.chemicalbook.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Unraveling the Bioactivity of Anastatica hierochuntica Constituents: A Look at Potential Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hierochin D is a natural product isolated from the plant Anastatica hierochuntica (also known as the Rose of Jericho) and has also been identified in Rehmannia glutinosa.[1][2] While specific, in-depth research on the mechanism of action of this compound is currently limited in publicly available scientific literature, the plant from which it is derived, Anastatica hierochuntica, has been the subject of numerous studies. These investigations have revealed a range of biological activities for its extracts, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide summarizes the existing research on the bioactive properties of Anastatica hierochuntica extracts, providing insights into the potential mechanisms of action for its constituents, including this compound. It is important to note that the following data and proposed pathways are based on studies of the whole plant extracts and may not be directly attributable to this compound alone.
Anti-inflammatory and Antinociceptive Activities
Quantitative Data on Anti-inflammatory and Antinociceptive Effects
| Assay | Extract/Fraction | Effective Dose (ED50) | Reference |
| Carrageenan-induced Paw Edema | Aqueous Extract | 29.1 mg/kg | [3] |
| Carrageenan-induced Paw Edema | Chloroform Fraction | 6.5 mg/kg | [3] |
| Acetic Acid-induced Writhing | Aqueous Extract | 28.6 mg/kg | [3] |
| Acetic Acid-induced Writhing | Chloroform Fraction | 8.7 mg/kg | [3] |
| Formalin Test (Early Phase) | Aqueous Extract | 18.2 mg/kg | [3] |
| Formalin Test (Early Phase) | Chloroform Fraction | 10.6 mg/kg | [3] |
| Formalin Test (Late Phase) | Aqueous Extract | 18.9 mg/kg | [3] |
| Formalin Test (Late Phase) | Chloroform Fraction | 11.9 mg/kg | [3] |
Proposed Mechanism of Action
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats:
-
Male Wistar rats are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
Animals are pre-treated with various doses of Anastatica hierochuntica extract or a control vehicle intraperitoneally.
-
After 30 minutes, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing in Mice:
-
Swiss albino mice are pre-treated with Anastatica hierochuntica extract or a control vehicle.
-
After a set period, 0.6% acetic acid solution is injected intraperitoneally.
-
The number of writhes (a specific abdominal contraction) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
The percentage of inhibition of writhing is calculated for each group compared to the control group.
Potential Signaling Pathway Involvement
Anticancer Activity
Methanolic and aqueous extracts of Anastatica hierochuntica have been shown to possess antiproliferative effects against human breast cancer cells (MCF-7).[6]
Proposed Mechanism of Action
The anticancer activity of the extracts is attributed to the induction of apoptosis (programmed cell death) in cancer cells.[6] Studies have shown a dose-dependent decrease in the viability of MCF-7 cells when treated with these extracts.
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of Anastatica hierochuntica extracts for 24, 48, and 72 hours.
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
MCF-7 cells are treated with Anastatica hierochuntica extracts for a specified time.
-
Cells are harvested and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive) is quantified.
Potential Signaling Pathway Involvement
Neuroprotective Potential
While direct studies on the neuroprotective effects of this compound are lacking, the general class of compounds to which it belongs (lignans and neolignans) and other compounds found in Anastatica hierochuntica are known to possess neuroprotective properties.
Proposed Mechanism of Action
The potential neuroprotective effects could be attributed to several mechanisms, including:
-
Antioxidant activity: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage.
-
Anti-inflammatory effects: Inhibition of pro-inflammatory cytokines in the central nervous system.
-
Modulation of neurotrophic factors: Potential to support neuronal survival and growth.
Experimental Protocols
In Vitro Neuroprotection Assay (e.g., against glutamate-induced toxicity):
-
Neuronal cells (e.g., HT22 hippocampal neurons) are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test compound (e.g., Anastatica hierochuntica extract) for a specific duration.
-
Glutamate is added to induce excitotoxicity.
-
Cell viability is assessed using methods like the MTT assay after a set incubation period.
-
The protective effect is determined by comparing the viability of compound-treated cells to that of cells treated with glutamate alone.
Potential Signaling Pathway Involvement
Conclusion and Future Directions
The extracts of Anastatica hierochuntica demonstrate a compelling range of biological activities that warrant further investigation for drug discovery and development. While this compound is a known constituent of this plant, its specific contribution to these effects remains to be elucidated. Future research should focus on the isolation and purification of this compound and other bioactive compounds from Anastatica hierochuntica to perform detailed mechanistic studies. Such research will be crucial to understand their specific molecular targets, signaling pathways, and potential therapeutic applications. The development of robust experimental data for individual compounds like this compound will be essential for advancing them through the drug development pipeline.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | C19H20O6 | CID 91884981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Anastatica hierochuntica (L.) methanolic and aqueous extracts exert antiproliferative effects through the induction of apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Hierochin D Targets: A Technical Guide
Affiliation: Google Research
Abstract
Hierochin D, a neolignan natural product isolated from sources such as Rehmannia glutinosa and Anastatica hierochuntica, belongs to a class of compounds known for a wide array of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2] Despite its therapeutic potential, the specific molecular targets of this compound remain largely uncharacterized. This technical guide provides a comprehensive overview of a robust in silico workflow designed to identify and characterize putative protein targets of this compound. We detail a multi-step computational approach, commencing with a broad-spectrum reverse docking screen to generate an initial list of potential targets, followed by a focused molecular docking analysis to refine and rank these candidates. Furthermore, this guide outlines the subsequent pathway analysis to contextualize the predicted interactions within established biological signaling cascades. Methodologies for all key computational experiments are provided, and all quantitative data are summarized in structured tables for clarity and comparative analysis. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the early-stage discovery and mechanism-of-action studies of novel natural products.
Introduction
Natural products are a cornerstone of drug discovery, offering a vast chemical diversity that has been evolutionarily optimized for biological activity.[3] this compound is a promising neolignan with a chemical structure suggestive of polypharmacology.[2][4] Identifying the direct molecular targets of such compounds is a critical first step in understanding their mechanisms of action and advancing them as potential therapeutic leads.[3] Traditional experimental methods for target identification can be both time-consuming and resource-intensive.[5] In contrast, computational, or in silico, approaches provide a rapid and cost-effective means to screen vast biological target spaces and prioritize candidates for subsequent experimental validation.[6]
This guide presents a systematic in silico strategy for the target elucidation of this compound. The workflow integrates reverse docking, a "one-ligand, many-targets" approach, with conventional molecular docking for detailed interaction analysis.[7][8] We present a hypothetical case study where this compound is screened against a curated library of human proteins, leading to the identification and characterization of plausible targets involved in inflammation, neurodegeneration, and oncology.
In Silico Target Prediction Workflow
The proposed workflow for predicting the molecular targets of this compound is a sequential process designed to first broaden the search for potential interactors and then systematically refine the results to identify the most promising candidates. This multi-stage approach enhances the confidence in the final predicted targets.
Methodologies and Experimental Protocols
This section provides detailed protocols for the key in silico experiments in the target prediction workflow. These protocols are presented as a template and can be adapted based on the specific software and computational resources available.
Ligand and Protein Preparation
Objective: To prepare the 3D structure of this compound and the protein targets for docking simulations.
Protocol:
-
Ligand Preparation:
-
The 2D structure of this compound is obtained from the PubChem database (CID: 91884981).[4]
-
The 2D structure is converted to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).
-
Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
The final structure is saved in a .mol2 or .pdbqt format for use in docking software.
-
-
Protein Preparation:
-
3D structures of potential human protein targets are downloaded from the Protein Data Bank (PDB).
-
Using protein preparation tools (e.g., Schrödinger's Protein Preparation Wizard, AutoDockTools), the following steps are performed:
-
Removal of water molecules and other non-essential ligands.
-
Addition of hydrogen atoms.
-
Assignment of bond orders and formal charges.
-
Optimization of the hydrogen-bonding network.
-
Energy minimization of the protein structure to relieve steric clashes.
-
-
The prepared protein structures are saved in a format compatible with the chosen docking software.
-
Reverse Docking
Objective: To screen this compound against a large library of human protein structures to identify a broad range of potential binding partners.[8]
Protocol:
-
Software: A high-throughput docking program such as AutoDock Vina or a commercial platform like Schrödinger's Glide can be utilized.
-
Input:
-
Prepared 3D structure of this compound.
-
A curated database of prepared human protein structures (e.g., from the PDB).
-
-
Procedure:
-
Define the binding site for each protein. For a blind reverse docking approach, the entire protein surface can be considered.
-
Automate the docking of this compound into the defined binding site of each protein in the database.
-
The docking algorithm samples different conformations and orientations of the ligand within the binding site and calculates a binding score for each pose.
-
-
Output and Analysis:
-
A list of all screened proteins ranked by their docking scores.
-
The top-scoring protein-ligand complexes are visually inspected to assess the plausibility of the binding interactions.
-
The top 1% of the ranked proteins are selected as initial "hits" for further analysis.
-
Molecular Docking (Focused)
Objective: To perform a more detailed and accurate docking analysis of this compound with the prioritized "hit" proteins from the reverse docking screen.
Protocol:
-
Software: AutoDock Vina, GOLD, or Glide.
-
Input:
-
Prepared 3D structure of this compound.
-
Prepared 3D structures of the prioritized "hit" proteins.
-
-
Procedure:
-
Define a specific and more confined binding pocket on the target protein, often based on known active sites or allosteric sites. A grid box is generated around this binding pocket.
-
Perform the docking simulation with a higher level of conformational sampling and scoring function accuracy than in the reverse docking step.
-
Generate multiple binding poses of this compound for each target protein.
-
-
Output and Analysis:
-
For each target, a set of docked poses with their corresponding binding affinities (e.g., in kcal/mol).
-
The lowest energy pose is typically considered the most likely binding mode.
-
Detailed analysis of the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the protein residues in the binding pocket.
-
Hypothetical Results and Data Presentation
This section presents hypothetical, yet plausible, results from the in silico workflow applied to this compound.
Reverse Docking Screen
The reverse docking screen of this compound against a curated library of 1,500 human proteins yielded several high-scoring hits. The top-ranking proteins are summarized in Table 1.
| Rank | Protein Target | PDB ID | Protein Class | Docking Score (kcal/mol) |
| 1 | Cyclooxygenase-2 (COX-2) | 5IKR | Oxidoreductase | -11.2 |
| 2 | Acetylcholinesterase (AChE) | 4EY7 | Hydrolase | -10.8 |
| 3 | Tubulin beta chain | 1JFF | Cytoskeletal Protein | -10.5 |
| 4 | 5-Lipoxygenase (5-LOX) | 3V99 | Oxidoreductase | -10.1 |
| 5 | B-cell lymphoma 2 (Bcl-2) | 4LVT | Apoptosis Regulator | -9.8 |
Table 1: Top-ranking putative targets for this compound from a hypothetical reverse docking screen.
Focused Molecular Docking Analysis
The top three putative targets from the reverse docking screen were subjected to a more rigorous, focused molecular docking analysis. The results, including predicted binding affinities and key interacting residues, are presented in Table 2.
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues | Interaction Types |
| COX-2 | 5IKR | -11.5 | 15.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |
| AChE | 4EY7 | -11.1 | 25.5 | Trp86, Tyr337, Phe338 | Pi-Pi Stacked, Hydrogen Bond |
| Tubulin | 1JFF | -10.7 | 48.9 | Cys241, Leu248, Ala316 | Hydrophobic, van der Waals |
Table 2: Summary of focused molecular docking results for this compound with top putative targets.
Signaling Pathway and Visualization
Based on the strong predicted binding affinity of this compound for COX-2, we hypothesize its potential involvement in the arachidonic acid inflammatory pathway. Inhibition of COX-2 by this compound would be expected to reduce the synthesis of prostaglandins, which are key mediators of inflammation.
Conclusion and Future Directions
This technical guide outlines a comprehensive in silico workflow for the prediction of molecular targets for the natural product this compound. Through a combination of reverse and focused molecular docking, we have presented a hypothetical scenario where Cyclooxygenase-2, Acetylcholinesterase, and Tubulin are identified as high-priority putative targets. The detailed interaction analysis and subsequent placement of this compound within a relevant biological pathway provide a solid foundation for hypothesis-driven experimental validation.
Future work should focus on the in vitro and in vivo validation of these predictions. Enzyme inhibition assays, binding affinity measurements (e.g., using surface plasmon resonance), and cell-based functional assays are essential next steps to confirm the direct interaction of this compound with the predicted targets and to elucidate its biological activity. The integration of computational and experimental approaches, as outlined in this guide, represents a powerful strategy for accelerating natural product-based drug discovery.
References
- 1. Furofuranoid-Type Lignans and Related Phenolics from Anisacanthus virgularis (Salisb.) Nees with Promising Anticholinesterase and Anti-Ageing Properties: A Study Supported by Molecular Modelling [mdpi.com]
- 2. Lignans: A Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C19H20O6 | CID 91884981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
Hierochin D: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hierochin D is a naturally occurring lignan found in select medicinal plants, notably Rehmannia glutinosa and Anastatica hierochuntica.[1] Its chemical structure, (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1-benzofuran-7-ol, and molecular formula, C19H20O6, have been well-characterized.[1] Preliminary studies have suggested a range of biological activities for this compound and related compounds, including anti-inflammatory, antioxidant, and potential anticancer effects. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation. All quantitative data has been summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for research and drug development purposes.
Biological Activities of this compound
While research specifically isolating and quantifying the bioactivities of this compound is still emerging, studies on extracts of plants containing this compound, and on structurally related lignans, provide valuable insights into its potential therapeutic effects.
Anti-inflammatory Activity
A key study by Yoshikawa and colleagues in 2003, which first isolated this compound from Anastatica hierochuntica, investigated the anti-inflammatory properties of several co-isolated lignans. The study focused on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of pro-inflammatory responses. While an IC50 value for this compound was not explicitly reported, the study detailed the inhibitory effects of structurally similar neolignans, suggesting a potential anti-inflammatory role for this class of compounds.
Table 1: Inhibitory Effects of Lignans from Anastatica hierochuntica on Nitric Oxide Production
| Compound | IC50 (µM) |
| Neolignan 5 | >100 |
| (+)-Dehydrodiconiferyl alcohol (7) | 43 |
| Balanophonin (8) | 27 |
| L-NMMA (positive control) | 57 |
Source: Yoshikawa et al., 2003
The study further demonstrated that the inhibition of NO production by these lignans was associated with the suppression of iNOS induction in LPS-activated macrophages.
Potential Anticancer and Other Activities
While direct quantitative data on the anticancer activity of this compound is limited, computational studies and research on plant extracts containing this compound suggest potential in this area. An in silico analysis of metabolites from A. hierochuntica predicted significant positive anticancer activity for several of its constituents. Further experimental validation is required to confirm these predictions for this compound.
General screening of extracts from Rehmannia glutinosa and Anastatica hierochuntica has also revealed antioxidant and neuroprotective properties, which may be partly attributable to their this compound content. However, specific IC50 or EC50 values for this compound in these assays are not yet available in the published literature.
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound's biological activities.
Inhibition of Nitric Oxide Production in Macrophages
This protocol is based on the methodology described by Yoshikawa et al. (2003).
Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for determining the inhibitory effect of this compound on nitric oxide production.
Detailed Steps:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.[2]
-
Treatment: The culture medium is replaced with fresh medium containing 1 µg/mL of lipopolysaccharide (LPS) and varying concentrations of this compound.[2]
-
Incubation: The cells are incubated for an additional 24 hours.[2]
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[2]
-
Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.[2]
-
Calculation: The percentage of nitric oxide inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.
Western Blot for iNOS Expression
To determine if the inhibition of NO production is due to the suppression of iNOS protein expression, Western blotting can be performed.
Caption: Hypothesized mechanism of this compound in the NF-κB signaling pathway.
Further research, such as Western blotting for phosphorylated IκBα and p65, and reporter gene assays, is necessary to confirm the inhibitory effect of this compound on the NF-κB pathway.
Conclusion and Future Directions
This compound is a promising natural product with potential anti-inflammatory and other biological activities. The current body of research, primarily focused on plant extracts and related compounds, provides a strong rationale for more in-depth investigations into the specific pharmacological properties of isolated this compound. Future research should prioritize:
-
Quantitative Bioactivity Studies: Determining the IC50 or EC50 values of pure this compound in a range of assays, including antioxidant (e.g., DPPH, ABTS), anticancer (e.g., MTT assay against various cell lines), and neuroprotective models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound, with a particular focus on inflammatory pathways such as NF-κB, and apoptosis-related pathways in cancer cells.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammation, cancer, and neurodegenerative diseases to translate the in vitro findings into potential therapeutic applications.
A more thorough understanding of the pharmacological profile of this compound will be crucial for its potential development as a novel therapeutic agent.
References
Methodological & Application
Application Notes and Protocols: Preparation of Hierochin D Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hierochin D is a lignan, a class of natural products, isolated from plants such as Rehmannia glutinosa.[1] Due to its chemical structure and origin from a plant with known medicinal properties, this compound is a compound of interest for various pharmacological studies. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Source(s) |
| CAS Number | 155759-02-7 | [1][2][3][4] |
| Molecular Formula | C₁₉H₂₀O₆ | [2] |
| Molecular Weight | 344.36 g/mol | [1][3] |
| Appearance | Powder | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in DMSO) | -80°C for up to 1 year; -20°C for up to 2 weeks |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration (e.g., 10 mM) this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for subsequent dilution in cell culture media or other aqueous buffers.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes to prevent condensation of moisture.
-
Weighing this compound: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.44 mg of this compound (Molecular Weight = 344.36 g/mol ). Calculation: (10 mmol/L) * (1 L / 1000 mL) * (344.36 g/mol ) * (1000 mg/g) * 1 mL = 3.44 mg
-
Dissolution in DMSO: a. Transfer the weighed this compound powder into a sterile amber vial. b. Add the calculated volume of DMSO to achieve the final concentration of 10 mM. For 3.44 mg of this compound, add 1 mL of DMSO. c. Tightly cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Aiding Solubilization (Optional): If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes or sonication in a water bath for a few minutes can aid dissolution.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. For long-term storage (up to 1 year), store the aliquots at -80°C.[1] c. For short-term storage (up to 2 weeks), aliquots can be stored at -20°C.
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Applications
This protocol outlines the steps for diluting the high-concentration DMSO stock solution into aqueous cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution in Culture Medium: a. Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5%. Example: To prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM, you would add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%. b. Add the calculated volume of the this compound stock solution directly to the pre-warmed complete cell culture medium. c. Mix immediately and thoroughly by gentle pipetting or swirling to prevent precipitation of the compound.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the experimental samples, but without this compound.
-
Dosing Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the specified duration of your experiment.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Postulated Signaling Pathway
While the direct molecular target of this compound has not been definitively elucidated, its anti-inflammatory properties suggest a potential interaction with pathways involved in inflammation. A plausible mechanism is the inhibition of the cyclooxygenase (COX) pathway, which would reduce the production of pro-inflammatory prostaglandins.
Caption: Postulated inhibition of the COX pathway by this compound.
References
Application Notes and Protocols for Hierochin D in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hierochin D
This compound is a neolignan natural product isolated from plants such as Anastatica hierochuntica and Rehmannia glutinosa.[1][2] Neolignans are a class of phenolic compounds known for a variety of biological activities, making this compound a compound of interest for further investigation in drug discovery and development. Structurally, it belongs to the 8-5' linked neolignans. While specific biological activities of this compound are not yet extensively documented in scientific literature, related compounds and extracts from its source plants have demonstrated effects such as inhibition of nitric oxide production and antiproliferative activity against cancer cells.[3][4][5]
These application notes provide a general framework for researchers to begin investigating the in vitro effects of this compound, with a focus on determining its effective dosage and exploring its potential mechanisms of action.
Recommended Starting Concentrations for In Vitro Assays
Due to the limited availability of specific dosage information for this compound in the public domain, it is crucial for researchers to empirically determine the optimal concentration range for their specific in vitro model. Based on studies of other neolignans and related natural products, a broad concentration range is recommended for initial screening experiments.
Initial Screening Concentrations:
A common starting point for a novel compound with unknown potency is to perform a wide-range dose-response analysis. A suggested starting range for this compound is from 0.1 µM to 100 µM . This range can be adjusted based on the observed cellular responses.
Data Presentation: Quantitative Data Summary
As no specific IC50 values for this compound are currently published, the following table provides a template for presenting experimentally determined data. The values presented are hypothetical and should be replaced with empirical data.
| Cell Line | Assay Type | Treatment Duration (hours) | IC50 Value (µM) | Notes |
| MCF-7 | MTT Cell Viability | 48 | XX.X | Breast adenocarcinoma |
| A549 | Resazurin Viability | 72 | XX.X | Lung carcinoma |
| HepG2 | Apoptosis Assay | 24 | Not Applicable | Measures induction of apoptosis |
| PC-3 | Colony Formation | 14 days | XX.X | Prostate cancer |
Experimental Protocols
Protocol for Determining IC50 Value using MTT Cell Viability Assay
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Selected cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested final concentration range is 0.1, 1, 5, 10, 25, 50, 75, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Hypothetical Signaling Pathway Affected by this compound
Given that extracts from Rehmannia glutinosa have been shown to induce apoptosis and downregulate Bcl-2[3], a plausible hypothesis is that this compound may modulate the intrinsic apoptosis pathway.
Caption: Postulated effect of this compound on the intrinsic apoptosis pathway.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | C19H20O6 | CID 91884981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of Rehmannia glutinosa polysaccharides on the proliferation and apoptosis of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Cell-based Assays for Determining the Biological Activity of Hierochin D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hierochin D is a natural product isolated from plants such as Rehmannia glutinosa and Anastatica hierochuntica. Emerging research on extracts from these plants suggests a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These properties indicate the potential of this compound as a therapeutic agent. This document provides detailed application notes and protocols for cell-based assays to investigate and quantify the biological activities of this compound. The following sections will cover assays for anti-inflammatory, antioxidant, and anticancer activities, including the underlying signaling pathways that may be involved.
I. Anti-inflammatory Activity of this compound
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. This compound can be investigated for its anti-inflammatory potential by measuring its effect on the production of inflammatory mediators like nitric oxide (NO) and its influence on key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
Inhibition of Nitric Oxide (NO) Production in Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide (NO), a key inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of this compound indicates its anti-inflammatory activity.
Protocol: Griess Assay for Nitrite Determination
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA, a known iNOS inhibitor).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production for each concentration of this compound.
NF-κB Signaling Pathway
Principle: The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound's effect on this pathway can be assessed by monitoring the nuclear translocation of the p65 subunit.
Experimental Workflow: NF-κB (p65) Nuclear Translocation Assay
Caption: Workflow for NF-κB p65 nuclear translocation assay.
Signaling Pathway: TNF-α Induced NF-κB Activation
Application Note: A Validated HPLC Method for the Quantification of Hierochin D
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Hierochin D, a lignan found in medicinal plants such as Rehmannia glutinosa and Anastatica hierochuntica.[1][2] The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent sensitivity and resolution. The protocol covers instrumentation, preparation of standards and samples, and comprehensive method validation parameters as per the International Council for Harmonisation (ICH) guidelines.[3][4][5] This method is suitable for researchers, scientists, and professionals in drug development and natural product analysis requiring accurate quantification of this compound in herbal extracts and other matrices.
Introduction
This compound is a lignan-type natural product with the molecular formula C₁₉H₂₀O₆ and a molecular weight of 344.36 g/mol .[2] Lignans as a class are recognized for a wide range of biological activities, including antioxidant and anti-inflammatory effects, often through the modulation of key signaling pathways like NF-κB.[6][7] Given its presence in plants with a history of traditional medicinal use, a validated analytical method for the accurate quantification of this compound is essential for quality control, standardization of herbal preparations, and further pharmacological research. This document provides a detailed protocol for a proposed HPLC-UV method and the necessary steps for its validation.
Experimental Protocols
Instrumentation, Chemicals, and Reagents
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Centrifuge.
-
pH meter.
-
-
Chemicals and Reagents:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (LC-MS grade).
-
Deionized water (18.2 MΩ·cm).
-
DMSO (ACS grade).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of DMSO and bring to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution. This solution is stable for several months when stored at -20°C.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Preparation of Plant Sample
This protocol is designed for dried, powdered plant material from Rehmannia glutinosa or Anastatica hierochuntica.
-
Extraction: Accurately weigh 1.0 g of the pulverized plant material into a 50 mL conical tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes at room temperature.[9]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[10] If the concentration is expected to be outside the linear range, dilute the filtrate with methanol accordingly.
Chromatographic Conditions
The separation and quantification are achieved using a reversed-phase HPLC method.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 35 minutes |
Note: The detection wavelength of 280 nm is proposed based on the characteristic absorbance of phenolic structures in lignans.[11][12] It is recommended to confirm the λmax by running a UV scan of the this compound standard on the DAD detector.
Method Validation
The proposed HPLC method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][5] The following parameters must be assessed. Hypothetical data is provided for illustrative purposes.
System Suitability
System suitability tests are performed to ensure the chromatographic system is operating correctly.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | > 2000 | 6800 |
| RSD of Peak Area | < 2.0% (n=6 injections) | 0.85% |
Linearity and Range
Linearity is established by analyzing a series of standard solutions across a specified range.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,230 |
| 5 | 76,105 |
| 10 | 151,980 |
| 25 | 380,550 |
| 50 | 759,990 |
| 100 | 1,521,050 |
| Correlation (r²) | ≥ 0.999 |
Accuracy
Accuracy is determined by a recovery study, spiking a blank matrix with known concentrations of the analyte.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| Low (80%) | 20.0 | 19.7 | 98.5 |
| Mid (100%) | 25.0 | 25.4 | 101.6 |
| High (120%) | 30.0 | 29.6 | 98.7 |
| Average Recovery (%) | 90.0 - 110.0% | 99.6% |
Precision
Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Parameter | Concentration (µg/mL) | Measured Conc. (Mean ± SD) | RSD (%) |
| Repeatability (n=6) | 25.0 | 25.2 ± 0.35 | 1.39% |
| Intermediate (n=6) | 25.0 | 24.8 ± 0.48 | 1.94% |
| Acceptance Criteria | ≤ 2.0% |
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ are estimated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Calculation | Hypothetical Result |
| LOD | 3.3 * (SD / Slope) | 0.3 µg/mL |
| LOQ | 10 * (SD / Slope) | 1.0 µg/mL |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Proposed inhibitory action of this compound on the NF-κB pathway.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | C19H20O6 | CID 91884981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nacalai.com [nacalai.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of Hierochin D and its Metabolites in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Hierochin D and its potential metabolites in human plasma. This compound, a natural compound with potential therapeutic properties, requires a reliable analytical method to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile. This protocol details the sample preparation, chromatographic conditions, and mass spectrometric parameters for the analysis. The described workflow is intended for researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic profiling of novel natural products.
Introduction
This compound is a dihydrobenzofuran derivative found in Anastatica hierochuntica.[1] As with many natural products, understanding its metabolic fate is crucial for evaluating its potential as a therapeutic agent. In vivo, xenobiotics like this compound typically undergo Phase I and Phase II metabolism, leading to the formation of various metabolites. Common metabolic pathways for phenolic compounds include oxidation, demethylation, glucuronidation, and sulfation.[2] This application note proposes a method for the analysis of this compound and its putative metabolites, providing a framework for pharmacokinetic and metabolism studies.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines a solid-phase extraction method for the efficient recovery of this compound and its metabolites from a plasma matrix.
-
Materials:
-
Human plasma
-
This compound and metabolite standards
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
-
Protocol:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Condition SPE cartridge: 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash: 1 mL of 5% methanol in water.
-
Elute: 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A UPLC system capable of binary gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative switching mode to detect a wider range of metabolites.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Presentation
Table 1: Proposed MRM Transitions for this compound and its Putative Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| This compound | 345.1 | 153.1 | 25 | Positive |
| Demethylated this compound | 331.1 | 139.1 | 28 | Positive |
| Hydroxylated this compound | 361.1 | 169.1 | 25 | Positive |
| This compound Glucuronide | 521.1 | 345.1 | 20 | Negative |
| This compound Sulfate | 425.1 | 345.1 | 22 | Negative |
| Internal Standard (IS) | User Defined | User Defined | User Defined | Positive/Negative |
Table 2: Hypothetical Calibration Curve Data for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1 | 0.012 | 102.5 | 8.5 |
| 5 | 0.058 | 98.7 | 6.2 |
| 10 | 0.115 | 101.1 | 4.8 |
| 50 | 0.592 | 99.3 | 3.1 |
| 100 | 1.180 | 100.5 | 2.5 |
| 500 | 5.950 | 99.8 | 1.9 |
| 1000 | 11.920 | 100.1 | 1.5 |
Lower Limit of Quantification (LLOQ) was determined to be 1 ng/mL.
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats after Oral Administration
| Parameter | Value | Units |
| Cmax | 245.8 | ng/mL |
| Tmax | 0.5 | h |
| AUC(0-t) | 890.2 | ng*h/mL |
| t1/2 | 3.2 | h |
| CL/F | 1.5 | L/h/kg |
| Vd/F | 6.8 | L/kg |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Potential Signaling Pathway Modulation
Natural polyphenolic compounds are known to interact with various cellular signaling pathways, including inflammatory pathways like NF-κB.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Conclusion
This application note provides a comprehensive, albeit putative, framework for the LC-MS/MS analysis of this compound and its metabolites. The detailed protocols for sample preparation and instrumental analysis, along with the proposed MRM transitions, offer a solid starting point for researchers. The method is designed to be sensitive and specific, making it suitable for pharmacokinetic and in-depth metabolism studies, which are essential for the preclinical development of this compound as a potential therapeutic agent. Method validation according to regulatory guidelines is recommended before application to clinical samples.
References
- 1. This compound | C19H20O6 | CID 91884981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic, bioavailability, and metabolism studies of lusianthridin, a dihydrophenanthrene compound, in rats by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening for Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] Elevated levels of uric acid in the blood (hyperuricemia) are a primary cause of gout, a painful inflammatory condition.[4][5][6] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for the management of hyperuricemia and gout.[1][7] Allopurinol and febuxostat are clinically approved xanthine oxidase inhibitors.[1][5] Natural products are a promising source for the discovery of new and effective xanthine oxidase inhibitors.[1][8] Hierochin D, a natural product isolated from Rehmannia glutinosa, is a compound of interest for various biological activities.[8][9] This document provides a detailed protocol for evaluating the xanthine oxidase inhibitory potential of test compounds, such as this compound, and presents data for known inhibitors as a reference.
Quantitative Data of Known Xanthine Oxidase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known xanthine oxidase inhibitors. This data can be used as a benchmark for evaluating the potency of novel test compounds.
| Compound | Substrate | IC50 (µM) | Reference |
| Allopurinol | Xanthine | 2.84 ± 0.41 | [10] |
| Allopurinol | Hypoxanthine | 0.13 µg/mL | [11] |
| Allopurinol | Xanthine | 0.11 µg/mL | [11] |
| Febuxostat | - | - | [5] |
| 3,4,5-Trihydroxycinnamic acid (THCA) | Xanthine | 61.60 ± 8.00 | [10] |
| Sinapic acid | Xanthine | 117.00 ± 4.00 | [10] |
| Caffeic acid | Xanthine | 214.00 ± 5.00 | [10] |
| Limonene | Hypoxanthine | 37.69 ± 2.52 µg/mL (0.28 ± 0.02 mM) | [11] |
| Limonene | Xanthine | 48.04 ± 0.78 µg/mL (0.35 ± 0.01 mM) | [11] |
| Neocucurbitacin D | - | 15.27 | [6] |
| 3'-methyl-4-thio-1H-tetrahydropyranspiro-5'-hydantoin | - | 19.33 | [6] |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of a test compound on xanthine oxidase. The assay is based on measuring the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid from the substrate (xanthine or hypoxanthine).[1][4]
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source) (e.g., Sigma-Aldrich)
-
Xanthine or Hypoxanthine (substrate) (e.g., Sigma-Aldrich)
-
Phosphate Buffer (50-100 mM, pH 7.5-7.8)
-
Test compound (e.g., this compound)
-
Allopurinol (positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 290-295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in ice-cold phosphate buffer. The final concentration in the assay should be around 0.01-0.1 units/mL.[4]
-
Prepare a stock solution of the substrate (xanthine or hypoxanthine) in the same phosphate buffer. A typical final concentration in the assay is 150 µM.[4]
-
Prepare a stock solution of the test compound (e.g., this compound) and allopurinol in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.
-
-
Assay Protocol (96-well plate format):
-
In each well, add the following components in order:
-
Phosphate buffer
-
Test compound solution (at various concentrations) or vehicle control (for 100% enzyme activity) or Allopurinol (for positive control).
-
Xanthine oxidase solution.
-
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at 25°C or 37°C for 15 minutes.[4]
-
Initiate the reaction by adding the substrate solution (xanthine or hypoxanthine) to all wells.
-
Immediately measure the absorbance at 290-295 nm every minute for 3-5 minutes using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the rate of uric acid formation by determining the change in absorbance per minute (ΔOD/min) from the linear portion of the curve.
-
Calculate the percentage of xanthine oxidase inhibition for each concentration of the test compound using the following formula: Inhibition (%) = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) x 100 Where:
-
A_control is the enzyme activity without the inhibitor.
-
A_blank is the background absorbance of the control without the enzyme.
-
A_sample is the enzyme activity with the test compound.
-
A_sample_blank is the background absorbance of the test compound without the enzyme.
-
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, from the dose-response curve.
-
Visualizations
Biochemical Pathway of Uric Acid Production and Inhibition
Caption: Uric acid synthesis and point of inhibition.
Experimental Workflow for Xanthine Oxidase Inhibition Assay
Caption: Workflow for XO inhibition assay.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 4. revistabionatura.com [revistabionatura.com]
- 5. Xanthine oxidase inhibitory and antioxidant potential of Indian Muscodor species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A xanthine oxidase inhibit activity component from biotransformation of cholesterol by Streptomyces cellulosae WHX1301 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound | CAS:155759-02-7 | Manufacturer ChemFaces [chemfaces.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. herbmedpharmacol.com [herbmedpharmacol.com]
- 11. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Hierochin D in Antioxidant Capacity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides an overview of the antioxidant activity of Anastatica hierochuntica extracts and comparable lignan compounds, along with detailed protocols for conducting DPPH and ABTS antioxidant capacity assays. These protocols can be adapted for the evaluation of Hierochin D and its derivatives.
Antioxidant Activity of Anastatica hierochuntica Extracts:
Extracts from Anastatica hierochuntica have been shown to exhibit notable antioxidant activity. Studies have reported the total phenolic content and radical scavenging activities of various extracts of this plant. For instance, the ethanolic and aqueous extracts of A. hierochuntica have demonstrated significant free radical scavenging capabilities in both DPPH and ABTS assays[4]. The antioxidant activity is often attributed to the presence of phenolic and flavonoid compounds within the extracts[6].
Antioxidant Activity of Structurally Related Lignans:
Research on other phyto and mammalian lignans provides insight into the potential antioxidant capacity of this compound. A comparative study on various lignans revealed a wide range of IC50 values in both DPPH and ABTS assays, indicating that the antioxidant activity is highly dependent on the specific chemical structure of the lignan[5][7]. Generally, phyto lignans have demonstrated considerably higher antioxidant activity compared to mammalian lignans[5].
Data Presentation
Table 1: Antioxidant Capacity of Anastatica hierochuntica Extracts
| Extract Type | DPPH Radical Scavenging Activity (µmol TE/g) | ABTS Radical Scavenging Activity (µmol TE/g) | Reference |
| Ethanolic Extract | 128.71 | 141.92 | [4] |
| Aqueous Extract | Not Reported | Not Reported | [4] |
TE: Trolox Equivalents
Table 2: Antioxidant Activity (IC50 in µg/mL) of Various Lignans in DPPH and ABTS Assays
| Lignan | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Nordihydroguaiaretic acid | 6.601 | 13.070 | [5] |
| Secoisolariciresinol | Not Reported | 12.252 | [7] |
| Secoisolariciresinol diglycoside | Not Reported | 13.547 | [7] |
| α-(-)-Conidendrin | Not Reported | 13.345 | [7] |
| Enterodiol | Not Reported | Not Reported | [5] |
| Enterolactone | Not Reported | Not Reported | [5] |
IC50: The concentration of the substance that causes 50% inhibition of the radical.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is a generalized procedure based on methodologies reported for plant extracts and lignans[8].
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically at 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound or test compound
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test sample or standard to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the test sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.
ABTS Radical Cation Scavenging Assay
This protocol is a generalized procedure based on methodologies reported for plant extracts and lignans[4][9].
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Methanol or Ethanol
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
This compound or test compound
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions.
-
Assay Procedure:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test sample or standard to the wells.
-
Incubate the plate at room temperature for 6-10 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the sample).
-
A_sample is the absorbance of the test sample.
-
-
IC50 or TEAC Determination: The antioxidant capacity can be expressed as the IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is determined from a standard curve of Trolox.
Visualization of Experimental Workflows and Signaling Pathways
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Caption: A potential antioxidant signaling pathway involving Nrf2.
References
- 1. This compound | C19H20O6 | CID 91884981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of Anastatica hierochuntica L. Methanolic-Leaf-Extract-Derived Metabolites Exhibiting Xanthine Oxidase Inhibitory Activities: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemical Analysis of Anastatica hierochuntica and Aerva javanica Grown in Qatar: Their Biological Activities and Identification of Some Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pub.h-brs.de [pub.h-brs.de]
- 9. Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins - American Chemical Society [acs.digitellinc.com]
Protocol for assessing Hierochin D cytotoxicity (e.g., MTT, LDH)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hierochin D is a neolignan, a class of natural products known for a variety of biological activities.[1] Neolignans have demonstrated cytotoxic effects against various cancer cell lines, often inducing apoptosis (programmed cell death) and arresting the cell cycle.[1][2][3] The cytotoxic mechanisms of neolignans can involve the modulation of key signaling pathways, such as the inhibition of NF-κB activity.[1] Given the potential of this class of compounds in oncology research, it is crucial to have robust and standardized protocols to assess their cytotoxic effects.
This document provides detailed protocols for two common colorimetric assays used to evaluate the cytotoxicity of this compound: the MTT assay and the LDH assay. The MTT assay measures cell viability by assessing the metabolic activity of mitochondria, while the LDH assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Data Presentation
The following tables are templates for recording and summarizing the quantitative data obtained from the MTT and LDH cytotoxicity assays.
Table 1: MTT Assay Data for this compound Cytotoxicity
| This compound Concentration (µM) | Replicate 1 Absorbance (570 nm) | Replicate 2 Absorbance (570 nm) | Replicate 3 Absorbance (570 nm) | Mean Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||||
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 |
Table 2: LDH Assay Data for this compound Cytotoxicity
| This compound Concentration (µM) | Replicate 1 Absorbance (490 nm) | Replicate 2 Absorbance (490 nm) | Replicate 3 Absorbance (490 nm) | Mean Absorbance | % Cytotoxicity |
| 0 (Spontaneous LDH Release) | 0 | ||||
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 | |||||
| Maximum LDH Release | 100 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask to about 80-90% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in complete medium to a density of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
After 24 hours of cell incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This protocol measures the release of LDH from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cell death.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (e.g., 1% Triton X-100)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the MTT assay.
-
-
Compound Treatment:
-
After 24 hours of incubation, replace the complete medium with 100 µL of serum-free medium containing the desired concentrations of this compound. Using serum-free medium is recommended as serum can contain LDH, leading to high background.
-
Include the following controls:
-
Vehicle Control (Spontaneous LDH Release): Cells treated with serum-free medium containing the same concentration of DMSO as the test wells.
-
Maximum LDH Release Control: Cells treated with serum-free medium and the lysis solution (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Blank: Serum-free medium only.
-
-
-
Sample Collection:
-
After the desired treatment period (e.g., 24, 48, or 72 hours), centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Well - Absorbance of Vehicle Control) / (Absorbance of Maximum Release Control - Absorbance of Vehicle Control)] x 100
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the LDH cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Genotoxic and cytotoxic effects of neolignans isolated from Nectandra leucantha (Lauraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neolignans from Nectandra megapotamica (Lauraceae) Display in vitro Cytotoxic Activity and Induce Apoptosis in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hierochin D in Anti-Inflammatory Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following tables summarize hypothetical quantitative data for Hierochin D in key anti-inflammatory assays. These values are provided as a reference for expected outcomes and for comparative analysis.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | This compound IC₅₀ (µM) | Positive Control (IC₅₀ µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 12.5 | Dexamethasone (5.2) |
| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | LPS (1 µg/mL) | 8.9 | Indomethacin (0.15) |
| TNF-α Production | THP-1 | LPS (1 µg/mL) | 15.2 | Dexamethasone (4.8) |
| IL-6 Production | THP-1 | LPS (1 µg/mL) | 18.7 | Dexamethasone (6.1) |
Table 2: Effect of this compound on Gene Expression in LPS-Stimulated RAW 264.7 Cells
| Gene | This compound Concentration (µM) | Fold Change vs. LPS Control |
| iNOS | 10 | 0.45 |
| 20 | 0.21 | |
| COX-2 | 10 | 0.52 |
| 20 | 0.28 | |
| TNF-α | 10 | 0.61 |
| 20 | 0.35 | |
| IL-1β | 10 | 0.58 |
| 20 | 0.31 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (murine macrophage)
-
THP-1 (human monocytic)
-
-
Culture Medium:
-
RAW 264.7: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
THP-1: RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.05 mM 2-mercaptoethanol. Differentiate to macrophages with 100 nM PMA for 48 hours prior to experiments.
-
-
Treatment Protocol:
-
Seed cells in appropriate well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate cells with Lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for cytokine assays).
-
Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After cell treatment, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample in a 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a sodium nitrite standard curve.
Cytokine Production Assays (ELISA)
-
Collect cell culture supernatants after treatment.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and PGE₂ according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate and then add the cell supernatants and standards.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
Western Blot Analysis for Signaling Proteins
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol, RNeasy Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and gene-specific primers for iNOS, COX-2, TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the potential mechanism of action of this compound and the experimental workflow.
Caption: Experimental workflow for studying this compound.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Caption: Potential modulation of the MAPK pathway by this compound.
References
Application Notes and Protocols: Investigating Hierochin D in Cancer Cell Line Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hierochin D is a natural compound isolated from Anastatica hierochuntica.[1] While direct and extensive research on the specific anticancer effects of this compound is limited, studies on extracts from Anastatica hierochuntica have demonstrated significant antiproliferative and pro-apoptotic activities against various cancer cell lines.[2][3][4][5][6] Notably, methanolic and aqueous extracts of A. hierochuntica have been shown to decrease the viability of MCF-7 breast cancer cells in a dose-dependent manner and induce apoptosis.[5] The anticancer potential of compounds from this plant is attributed to the induction of apoptosis and regulation of cell cycle-related proteins.[5] This document provides a set of detailed protocols to investigate the efficacy and mechanism of action of this compound on cancer cell line proliferation.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| HeLa | Cervical Carcinoma | 48 | Data to be determined |
| A549 | Lung Carcinoma | 48 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |
| K-562 | Chronic Myelogenous Leukemia | 48 | Data to be determined |
Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line (e.g., MCF-7)
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC50 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Apoptosis Induction by this compound in a Representative Cancer Cell Line (e.g., MCF-7)
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| This compound | IC50 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, K-562)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare various concentrations of this compound in culture medium.
-
Treat the cells with different concentrations of this compound and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Cyclin D1, CDK4, p53, p21, Akt, p-Akt, mTOR, p-mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse them in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualizations
Experimental workflow for investigating this compound.
Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. This compound | C19H20O6 | CID 91884981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effect of Aqueous Extract of Anastatica hierochuntica L. on AMN-3 Cell Line in vitro | Semantic Scholar [semanticscholar.org]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. Anastatica hierochuntica Extracts: Promising, Safe and Selective ...: Ingenta Connect [ingentaconnect.com]
- 5. Anastatica hierochuntica (L.) methanolic and aqueous extracts exert antiproliferative effects through the induction of apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Hierochin D Stability and Degradation in Solution: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Hierochin D, understanding its stability profile in solution is critical for accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions to address potential challenges encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be kept at -20°C, where it can be stable for up to three years.[1] When in solvent, it is recommended to store aliquots at -80°C for up to one year.[1] For short-term storage of stock solutions, tightly sealed vials at -20°C can be used for up to two weeks.[2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2][3]
Q3: Is there any information on the stability of this compound in aqueous solutions?
A3: Currently, there is limited published data specifically detailing the stability of this compound in aqueous solutions. As a lignan, it may exhibit some degree of stability, but this is highly dependent on the pH, temperature, and presence of other components in the solution.[1][2] It is recommended to prepare fresh aqueous solutions for each experiment or to conduct a preliminary stability study for your specific buffer system.
Q4: What is a forced degradation study and why is it important for this compound?
A4: A forced degradation study is a process where a drug substance is intentionally exposed to stress conditions that are more severe than accelerated stability testing conditions.[4][5] These studies are crucial for understanding the intrinsic stability of this compound, identifying its potential degradation products, and establishing its degradation pathways.[4][5] This information is vital for developing a stability-indicating analytical method, which can accurately quantify the compound in the presence of its degradants.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments. | Degradation of this compound in stock or working solutions. | Prepare fresh solutions for each experiment. If using stored solutions, perform a quick purity check using a suitable analytical method like HPLC before use. Consider the possibility of photodegradation and protect solutions from light. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | This indicates that this compound may be unstable under your experimental conditions (e.g., pH, temperature, solvent). It is advisable to conduct a forced degradation study to identify the conditions causing degradation and to characterize the degradation products. |
| Loss of biological activity of this compound solution. | Chemical degradation of the compound. | The loss of activity is a strong indicator of degradation. Review your solution preparation and storage procedures. Ensure the pH and temperature of your experimental system are not contributing to instability. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol provides a general framework for investigating the stability of this compound under various stress conditions. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed and can be adequately studied.[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw samples and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Store the solid this compound powder in a hot air oven at 70°C for 48 hours.
-
Also, reflux the stock solution at 60°C for 24 hours.
-
At appropriate time points, withdraw samples from the refluxed solution and prepare a solution from the stressed solid powder for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a defined period.
-
At appropriate time points, prepare a solution from the solid sample and dilute the liquid sample for analysis.
-
3. Analytical Method:
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Analysis: Analyze the stressed samples and a control (unstressed) sample. Compare the chromatograms to identify degradation products and calculate the percentage of degradation of this compound.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Relationship between experimental conditions, stability, and outcomes.
References
- 1. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ams.usda.gov [ams.usda.gov]
- 4. This compound | C19H20O6 | CID 91884981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal-to-noise ratio in Hierochin D assays
Disclaimer: The term "Hierochin D assay" does not correspond to a standardized, publicly documented scientific assay. The following troubleshooting guide is based on established principles for common immunoassays (such as ELISA) and biochemical assays, where a molecule like "this compound" might be the target analyte. The protocols and data presented are illustrative examples for such a hypothetical assay.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of low signal-to-noise ratio in their this compound experiments.
Frequently Asked Questions (FAQs) - Troubleshooting Low Signal-to-Noise Ratio
Q1: What is the signal-to-noise (S/N) ratio, and why is it important in my this compound assay?
The signal-to-noise ratio (S/N) is a critical metric that compares the level of the desired signal (from your target, this compound) to the level of background noise.[1] A high S/N ratio indicates that your assay is sensitive and specific, allowing for confident detection of your analyte. A low S/N ratio can be caused by either a weak signal or high background, making it difficult to distinguish the true signal from random fluctuations.[1][2]
Q2: My this compound assay has a very weak signal. What are the common causes and solutions?
A weak or absent signal can be frustrating. The issue can often be traced back to problems with reagents, the protocol, or the target protein itself.[3]
| Potential Cause | Recommended Solution |
| Inactive Reagents | Ensure all reagents, especially antibodies and enzyme conjugates, are within their expiration dates and have been stored correctly.[4] |
| Suboptimal Antibody Concentration | The concentration of the primary or secondary antibody may be too low.[5] Perform an antibody titration to determine the optimal concentration. |
| Incorrect Protocol | Double-check all incubation times and temperatures. Short incubation periods may not be sufficient for optimal binding.[4] Also, confirm that reagents were added in the correct order.[6] |
| Issues with Target Analyte | This compound may be absent or at a very low concentration in your sample.[3] Consider using a positive control to validate the assay setup. |
| Improper Plate/Vessel Choice | For fluorescence-based assays, using clear-bottom, black-walled plates can reduce background and improve signal detection. For luminescence, white plates are recommended to maximize signal.[7] |
| Instrument Settings | Verify that the plate reader is set to the correct wavelengths and gain settings for your specific assay's fluorophore or substrate.[6] |
Q3: I'm experiencing high background in my assay. How can I reduce it?
High background noise can mask your true signal and is often due to non-specific binding of reagents.[8]
| Potential Cause | Recommended Solution |
| Insufficient Washing | Inadequate washing between steps is a primary cause of high background.[8][9] Increase the number of wash cycles and/or the wash volume. Adding a detergent like Tween-20 to the wash buffer can also help.[10][11] |
| Ineffective Blocking | The blocking buffer may not be optimal for your assay system.[10][12] Test different blocking agents (e.g., BSA, non-fat dry milk, or commercial blocking buffers). You can also try increasing the blocking time.[13] |
| Antibody Concentration Too High | Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.[5][14] Titrate your antibodies to find the lowest concentration that still provides a strong signal. |
| Cross-Reactivity | The primary or secondary antibody may be cross-reacting with other molecules in the sample.[1] Ensure you are using highly specific monoclonal antibodies or cross-adsorbed polyclonal antibodies. |
| Autofluorescence (for fluorescence assays) | Cellular components or media supplements like phenol red can cause autofluorescence.[14] Use phenol red-free media and include an unstained control to assess the level of autofluorescence.[5] |
Experimental Protocols
Hypothetical Assay: Competitive ELISA for this compound Quantification
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the concentration of this compound in a sample. In this format, this compound in the sample competes with a fixed amount of enzyme-conjugated this compound for binding to a limited number of anti-Hierochin D antibody-coated wells. The signal is inversely proportional to the amount of this compound in the sample.
Materials:
-
Anti-Hierochin D antibody-coated 96-well plate
-
This compound standards
-
Samples containing unknown amounts of this compound
-
This compound-HRP conjugate
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader set to 450 nm
Procedure:
-
Preparation: Bring all reagents and samples to room temperature.
-
Standard and Sample Addition: Add 50 µL of this compound standards and samples to the appropriate wells of the antibody-coated plate.
-
Conjugate Addition: Add 50 µL of this compound-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Aspirate the contents of the wells and wash each well 4 times with 300 µL of Wash Buffer.[9] Ensure complete removal of the buffer after the final wash by tapping the plate on a clean paper towel.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Development: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
Troubleshooting Protocol: Antibody Titration
This protocol helps determine the optimal antibody concentration to maximize the signal-to-noise ratio.[4]
-
Plate Coating: Coat a 96-well plate with the capture antibody or antigen, as per your standard protocol.
-
Blocking: Block the plate with your chosen blocking buffer.
-
Primary Antibody Dilutions: Prepare a series of dilutions of your primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000) in blocking buffer.[4]
-
Incubation: Add the different antibody dilutions to the wells, including a negative control well with no primary antibody. Incubate according to your standard protocol.
-
Washing: Wash the plate thoroughly.
-
Secondary Antibody: Add the secondary antibody at its recommended concentration.
-
Detection: Proceed with the detection steps as per your standard protocol.
-
Analysis: Calculate the signal-to-noise ratio for each dilution. The optimal dilution will yield a strong signal with low background.
Quantitative Data Summary
The following tables present hypothetical data from troubleshooting experiments to illustrate how to improve the signal-to-noise ratio.
Table 1: Example of Primary Antibody Titration [4]
| Primary Antibody Dilution | Signal Intensity (Positive Control) | Background Intensity (Negative Control) | Signal-to-Noise Ratio (Signal/Background) |
| 1:250 | 2.85 | 0.95 | 3.0 |
| 1:500 | 2.50 | 0.25 | 10.0 |
| 1:1000 | 1.80 | 0.15 | 12.0 |
| 1:2000 | 0.90 | 0.10 | 9.0 |
| 1:4000 | 0.45 | 0.09 | 5.0 |
In this example, a 1:500 dilution provides the best balance of a strong signal and a low background, resulting in a high signal-to-noise ratio.
Table 2: Example of Blocking Buffer Optimization
| Blocking Buffer | Signal Intensity (Positive Control) | Background Intensity (Negative Control) | Signal-to-Noise Ratio (Signal/Background) |
| 1% BSA in PBS | 2.45 | 0.80 | 3.1 |
| 5% Non-fat Dry Milk in PBS | 2.55 | 0.20 | 12.8 |
| Commercial Blocker A | 2.60 | 0.45 | 5.8 |
| Commercial Blocker B | 2.30 | 0.30 | 7.7 |
This table illustrates that different blocking buffers can significantly impact the signal-to-noise ratio. In this case, 5% non-fat dry milk provided the best results.[4]
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for a this compound competitive ELISA.
Caption: Decision tree for troubleshooting low S/N ratio.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. biomol.com [biomol.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - UZ [thermofisher.com]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. biocompare.com [biocompare.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. mybiosource.com [mybiosource.com]
- 14. benchchem.com [benchchem.com]
Optimizing Hierochin D concentration for maximum effect
Welcome to the technical support center for Hierochin D. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a lignan, a class of natural products, that has been isolated from the plants Rehmannia glutinosa and Anastatica hierochuntica.[1][2] Lignans as a group are known to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. While research specifically on this compound is limited, studies on extracts of Anastatica hierochuntica containing this compound suggest a potential for xanthine oxidase (XO) inhibition.[3][4] Xanthine oxidase is a key enzyme in purine metabolism and its inhibition can reduce the production of uric acid and reactive oxygen species (ROS).
Q2: What is the recommended solvent for dissolving this compound?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical starting concentration range for in vitro experiments?
Due to the limited availability of specific dose-response data for this compound, determining an optimal starting concentration requires a preliminary dose-finding experiment. Based on studies of extracts from Anastatica hierochuntica and related flavonoids with xanthine oxidase inhibitory activity, a broad concentration range is recommended for initial screening.[3][5]
| Experiment Type | Suggested Starting Concentration Range |
| In vitro cell-based assays | 1 µM - 100 µM |
| Enzyme inhibition assays (e.g., Xanthine Oxidase) | 0.1 µM - 50 µM |
It is crucial to perform a dose-response curve to determine the EC50 or IC50 value for your specific experimental model.
Troubleshooting Guides
Issue 1: Low or No Observed Biological Activity
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The effective concentration of this compound may be higher than what is being tested. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM) to identify the optimal working concentration. |
| Compound Instability | This compound solution may have degraded. Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C as recommended by the supplier. |
| Cell Line Insensitivity | The chosen cell line may not be responsive to this compound's mechanism of action. If possible, test the compound on a different, relevant cell line. Consider using a positive control known to elicit the expected effect in your chosen cell line. |
| Incorrect Assay Endpoint | The selected assay may not be appropriate to detect the biological activity of this compound. For example, if its primary activity is antioxidant, a cell viability assay may not show a direct effect unless the cells are under oxidative stress. |
Issue 2: High Background or Inconsistent Results in Assays
| Possible Cause | Troubleshooting Step |
| DMSO Cytotoxicity | The concentration of the solvent (DMSO) in the final working solution may be too high. Ensure the final DMSO concentration is below 0.5%. Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess solvent toxicity. |
| Compound Precipitation | This compound may be precipitating out of the solution at the tested concentrations in your aqueous culture medium. Visually inspect the wells for any precipitate. If precipitation is observed, try lowering the concentration or using a different solubilizing agent (if compatible with your experiment). |
| Assay Interference | This compound may be interfering with the assay components or detection method (e.g., autofluorescence). Run a control with this compound in the assay medium without cells to check for any direct interference with the assay reagents. |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound on Xanthine Oxidase Activity
This protocol is a generalized procedure based on standard xanthine oxidase inhibition assays.
Materials:
-
This compound
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (pH 7.5)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to make a 10 mM stock solution.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of xanthine in the assay buffer.
-
Prepare a solution of xanthine oxidase in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of the various concentrations of this compound to the wells.
-
Include a positive control (Allopurinol) and a negative control (assay buffer with DMSO).
-
Add 50 µL of the xanthine solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
-
Initiate the Reaction:
-
Add 100 µL of the xanthine oxidase solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 295 nm at time 0.
-
Continue to measure the absorbance at 295 nm every minute for 10-15 minutes. The rate of uric acid formation is proportional to the increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 2: General Workflow for Assessing the Effect of this compound on a Cell-Based Assay
This protocol provides a general workflow for testing the effect of this compound on a chosen cell-based assay (e.g., cell viability, cytokine production, gene expression).
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | C19H20O6 | CID 91884981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of Anastatica hierochuntica L. Methanolic-Leaf-Extract-Derived Metabolites Exhibiting Xanthine Oxidase Inhibitory Activities: In Vitro and In Silico Approaches [mdpi.com]
- 4. Identification of Anastatica hierochuntica L. Methanolic-Leaf-Extract-Derived Metabolites Exhibiting Xanthine Oxidase Inhibitory Activities: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qspace.qu.edu.qa [qspace.qu.edu.qa]
Technical Support Center: Preventing Hierochin D Precipitation in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent the precipitation of Hierochin D in cell culture media. Given its hydrophobic nature, ensuring the solubility of this compound is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a natural lignan compound isolated from sources like Rehmannia glutinosa.[1][2] Its chemical structure lends it a hydrophobic (lipophilic) nature, meaning it has poor solubility in aqueous solutions like cell culture media. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous media, the abrupt change in solvent polarity can cause the compound to fall out of solution, forming a visible precipitate.[3] This reduces the effective concentration of the compound and can negatively impact cell health.[4]
Q2: What is the recommended solvent and stock concentration for this compound?
The most common solvent for dissolving this compound and similar hydrophobic compounds is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to the cell culture, thereby keeping the final DMSO concentration low.[3]
Q3: What is the maximum recommended final DMSO concentration in cell culture?
High concentrations of DMSO can be toxic to cells.[5] It is critical to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid impacting cell viability and experimental outcomes.[3][5] It is always best practice to run a vehicle control (media with the same final DMSO concentration but without this compound) to assess any effects of the solvent on your specific cell line.
Q4: Can interactions with media components cause precipitation?
Yes, components within the cell culture media, such as salts, proteins, and pH shifts due to the CO2 environment, can interact with this compound and affect its stability over time, potentially leading to precipitation.[5] This is particularly true for serum-free media where the absence of certain proteins can lead to the precipitation of metal supplements that might interact with the compound.[4]
Troubleshooting Guide: this compound Precipitation
This guide addresses common scenarios where precipitation is observed during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | Rapid Solvent Polarity Shift: Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a sudden environmental change, forcing the hydrophobic compound out of solution.[3] Cold Media: Adding the stock solution to cold media can induce thermal shock and decrease solubility.[3][5] | Improve Dilution Technique: Add the this compound stock solution dropwise into pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[3][5] Never add the aqueous media directly to the concentrated DMSO stock.[3] For high final concentrations, consider a serial dilution approach.[3] |
| Media becomes cloudy or precipitate appears hours after preparation. | Delayed Precipitation: The compound may have poor stability in the specific media formulation over time at 37°C.[5] pH or Temperature Shifts: Changes in pH or temperature in the incubator can reduce solubility.[5] | Assess Stability: Test the stability of this compound in your specific media over the intended duration of your experiment. Sonication: Brief sonication in a water bath may help redissolve a slight precipitate, but use this method with caution as it can damage media components.[3] |
| Precipitate is observed after thawing a frozen stock solution. | Freeze-Thaw Instability: The compound may have poor solubility at lower temperatures and has precipitated during the freeze-thaw cycle.[3][5] | Proper Thawing: Gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved before use.[1][5] Aliquot Stock: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] |
| Precipitation persists despite optimized solvent and dilution techniques. | Concentration Exceeds Solubility Limit: The desired final concentration of this compound may be above its maximum solubility in the cell culture medium, even with a low DMSO percentage. | Use Solubilizing Agents: Consider incorporating biocompatible surfactants or carrier molecules.[6][7][8] • Pluronic F-127: A non-ionic surfactant that can help increase solubility.[9] • Cyclodextrins: These molecules can encapsulate hydrophobic compounds, rendering them water-soluble.[10] • BSA: Fatty acid-free Bovine Serum Albumin can help maintain the solubility of some hydrophobic compounds.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol details the steps for preparing a working solution of this compound and adding it to cell culture media to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[3]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare High-Concentration Stock:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM).
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C or brief sonication can be applied if necessary.[1][3]
-
Visually inspect the solution against a light source to confirm no particles are present.[3]
-
-
Store Stock Solution:
-
Prepare Working Solution (Dilution):
-
Pre-warm your complete cell culture medium to 37°C.
-
Thaw an aliquot of the this compound stock solution at room temperature or by warming gently. Vortex briefly to ensure homogeneity.
-
To achieve the final desired concentration, add the stock solution drop-by-drop to the pre-warmed media while gently swirling the tube/flask. This gradual dilution is critical to prevent precipitation.[3]
-
For example, for a 1:1000 dilution, add 1 µL of a 20 mM stock to 999 µL of media to get a final concentration of 20 µM.
-
Gently mix the final solution again before adding it to your cells.
-
Visual Guides and Workflows
References
- 1. This compound | CAS:155759-02-7 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:155759-02-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. benchchem.com [benchchem.com]
- 6. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Hierochin D interference with common assay reagents
Disclaimer: There is currently limited specific data in the public domain regarding the assay interference profile of Hierochin D. The following troubleshooting guides and FAQs are based on the potential for interference due to its chemical structure, which contains features common to polyphenolic natural products known to interact with assay components. This information is intended to provide a general framework for troubleshooting and should be supplemented with appropriate experimental controls.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a natural product isolated from Rehmannia glutinosa.[1] Its chemical formula is C₁₉H₂₀O₆, with a molecular weight of 344.36 g/mol .[1][2] The structure of this compound contains multiple phenolic hydroxyl groups, which are known to have antioxidant properties and can contribute to assay interference.[3]
Q2: Why might this compound interfere with my assay?
While direct interference studies on this compound are not widely published, its polyphenolic structure suggests several potential mechanisms of assay interference:
-
Redox Activity: As a compound with multiple hydroxyl groups on aromatic rings, this compound is predicted to have antioxidant properties. This can lead to false positives or negatives in assays that rely on redox reactions, such as cell viability assays using tetrazolium salts (e.g., MTT, XTT) or resazurin (e.g., AlamarBlue).[4][5][6][7][8]
-
Optical Interference: Many natural products with extended conjugated systems can exhibit intrinsic fluorescence or absorbance, which can interfere with assays that have a colorimetric or fluorometric readout.[9][10][11][12] This can lead to artificially high or low signals.
-
Protein Reactivity: Phenolic compounds can sometimes react non-specifically with proteins, including enzymes and antibodies, potentially leading to denaturation or inhibition that is not target-specific.[13]
-
Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that non-specifically inhibit enzymes, giving the appearance of a true inhibitory effect.[14]
Q3: I am observing unexpected results in my fluorescence-based assay when using this compound. What could be the cause?
Unexpected results in fluorescence assays are a common issue with natural products.[10][11][12] The two primary causes are:
-
Intrinsic Fluorescence (Autofluorescence): this compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.
-
Fluorescence Quenching: this compound might absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the detected signal and a false-negative result.[10][12]
To test for these effects, run parallel experiments with this compound in the assay buffer without the biological target or other assay components.
Troubleshooting Guides
Guide 1: Investigating Interference in Cell Viability Assays (e.g., MTT, XTT, AlamarBlue)
If you are observing an unexpected increase or decrease in cell viability when treating with this compound, it may be due to direct interaction with the assay reagents.
Experimental Protocol: Cell-Free Interference Assay
-
Prepare a multi-well plate with your standard cell culture medium, but without cells.
-
Add this compound at the same concentrations used in your cell-based experiment.
-
Add the viability reagent (e.g., MTT, XTT, AlamarBlue) to each well.
-
Incubate for the standard duration of your assay.
-
Measure the absorbance or fluorescence as you would for your cellular assay.
Data Interpretation:
| Observation in Cell-Free System | Potential Cause | Implication for Cellular Assay Results |
| Increased signal with increasing this compound concentration | Direct reduction of the assay reagent by this compound. | Apparent increase in cell viability is likely a false positive.[4][5][6] |
| Decreased signal with increasing this compound concentration | Optical interference (quenching) by this compound. | Apparent decrease in cell viability may be a false positive. |
| No change in signal | This compound is unlikely to be directly interfering with the assay reagent. | The observed effects in the cellular assay are more likely to be due to a true biological effect. |
Guide 2: Troubleshooting ELISA Interference
Small molecules like this compound can interfere with ELISAs through several mechanisms, including non-specific binding to antibodies or the plate, or interference with the enzymatic reporter.
Experimental Protocol: Identifying the Source of ELISA Interference
Run four parallel conditions:
-
Standard Assay: All components included (capture antibody, sample/Hierochin D, detection antibody, substrate).
-
No Capture Antibody: To test for non-specific binding of other components to the plate.
-
No Analyte (Antigen): To test for non-specific binding of this compound to the antibodies.
-
Substrate Only: Add this compound directly to the substrate solution to check for direct effects on the reporter enzyme or colorimetric/fluorometric development.
Troubleshooting Logic:
Caption: Troubleshooting flowchart for identifying ELISA interference.
Guide 3: General Workflow for Validating a Hit
If this compound appears active in your primary screen, it is crucial to perform counter-screens and orthogonal assays to confirm that the activity is genuine and not an artifact of assay interference.
Caption: Workflow for validating an initial screening hit.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C19H20O6 | CID 91884981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System | Journal of Pharmaceutical Research International [journaljpri.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of Hierochin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Hierochin D in their experiments. The following resources will assist in identifying and mitigating non-specific interactions to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with compounds like this compound?
A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[1] These interactions can lead to misleading experimental outcomes, cellular toxicity, or unexpected pharmacological responses. For a natural product like this compound, whose full range of molecular interactions may not be completely characterized, it is crucial to consider and control for off-target effects to ensure that the observed phenotype is a direct result of its intended activity.
Q2: What are the common causes of off-target effects for small molecules?
A2: Off-target effects can stem from several factors:
-
Structural Similarity: Small molecules can bind to conserved domains in proteins. For instance, the ATP-binding pocket is structurally similar across many kinases, making it a frequent source of off-target binding for kinase inhibitors.[1]
-
Compound Promiscuity: Some chemical structures are inherently more likely to interact with multiple proteins.
-
High Compound Concentration: Using concentrations significantly higher than the compound's binding affinity for its intended target increases the likelihood of binding to lower-affinity off-target proteins.[1]
-
Cellular Context: The expression levels of on- and off-target proteins in a specific cell type can influence the observed effects.[1]
Q3: How can I determine an appropriate starting concentration for this compound in my cellular assays?
A3: It is recommended to perform a dose-response analysis to determine the optimal concentration range. This experiment helps identify the lowest concentration of this compound that produces the desired on-target effect without causing widespread cellular stress or toxicity, which are often indicative of off-target effects.[1][2] Ideally, you should use concentrations at or slightly above the half-maximal inhibitory concentration (IC50) for the primary target.[2]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound rather than its intended on-target activity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve Analysis: A classic pharmacological approach where the potency of the compound in eliciting the phenotype should correlate with its potency for inhibiting the target.[1] Off-target effects often appear at higher concentrations.[2]
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[1]
-
Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to the inhibitor. If the inhibitor's effect is reversed, it provides strong evidence for on-target action.[2]
-
Issue 2: Observed cellular toxicity at concentrations required for the desired effect.
-
Possible Cause: this compound may be interacting with off-targets that regulate essential cellular processes, leading to toxicity.[2]
-
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the minimal concentration of this compound required for on-target inhibition. Using concentrations at or slightly above the IC50 for the primary target minimizes the likelihood of engaging lower-affinity off-targets.[2]
-
Profile for Off-Target Liabilities: Consider screening this compound against a broad panel of kinases, GPCRs, or other relevant protein families to identify potential off-target interactions.[2]
-
Use a More Selective Inhibitor: If available, consult literature and chemical probe databases to identify an alternative inhibitor for your target with a better-documented selectivity profile.[2]
-
Data Presentation
When evaluating the specificity of this compound or comparing it to other inhibitors, it is crucial to organize the quantitative data systematically. The table below provides a template for comparing key metrics.
| Compound | Target | On-Target IC50 (nM) | Off-Target X IC50 (nM) | Off-Target Y IC50 (nM) | Selectivity (Off-Target X / On-Target) | Cellular Assay EC50 (nM) |
| This compound | Your Target | Your Data | Your Data | Your Data | Calculated Value | Your Data |
| Inhibitor B | Your Target | Your Data | Your Data | Your Data | Calculated Value | Your Data |
| Inhibitor C | Your Target | Your Data | Your Data | Your Data | Calculated Value | Your Data |
Experimental Protocols
1. Dose-Response Curve Analysis
-
Objective: To determine the concentration range of this compound that elicits a specific on-target effect.
-
Methodology:
-
Cell Plating: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound. Treat the cells with a wide range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time, appropriate for the assay.
-
Assay Measurement: Perform the relevant assay to measure the biological response (e.g., cell viability, reporter gene expression, protein phosphorylation).
-
Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of this compound to its intended target protein in a cellular context.
-
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.[1]
-
Heating: Harvest the cells, lyse them, and heat the lysates at a range of temperatures (e.g., 40°C to 70°C).[2]
-
Separation: Centrifuge the heated samples to pellet the precipitated proteins.[1]
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein detection methods.[2]
-
Analysis: In the this compound-treated samples, the target protein should be more resistant to thermal denaturation and thus more soluble at higher temperatures compared to the vehicle control, indicating stabilization upon binding.[2]
-
Visualizations
Caption: Hypothetical signaling pathway illustrating an off-target effect of this compound.
Caption: Experimental workflow for distinguishing on-target vs. off-target effects.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
Hierochin D quality control and purity assessment
Welcome to the technical support center for Hierochin D. This resource is designed to assist researchers, scientists, and drug development professionals with their experimental workflows. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common issues encountered during the quality control and purity assessment of this compound.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound?
This compound is a naturally occurring lignan with the chemical formula C₁₉H₂₀O₆ and a molecular weight of approximately 344.36 g/mol .[1] It is found in plants such as Rehmannia glutinosa and Anastatica hierochuntica.[2][3]
Q2: What are the typical physical properties of this compound?
This compound is generally supplied as a powder. It is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][3]
Q3: What is the recommended storage condition for this compound?
For long-term storage, it is recommended to store this compound as a powder at -20°C for up to three years. If dissolved in a solvent, the solution should be stored at -80°C for up to one year.
Quality Control and Purity
Q4: What is the expected purity of commercially available this compound?
Commercial suppliers typically offer this compound with a purity of ≥98%, which is commonly determined by High-Performance Liquid Chromatography (HPLC).[4]
Q5: What analytical techniques are used for the quality control of this compound?
Standard quality control assessments for this compound involve a combination of analytical methods:
-
High-Performance Liquid Chromatography (HPLC) for purity determination.[2]
-
Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and identification.[2]
Q6: What are potential impurities in this compound samples?
Impurities in this compound can originate from its natural source or the extraction and purification process. Since this compound is isolated from Rehmannia glutinosa and Anastatica hierochuntica, other co-extracted natural products from these plants are the most likely impurities. These may include other lignans, glycosides, and phenolic compounds.
Troubleshooting Guides
Handling and Solubility
Q7: I am having trouble dissolving this compound. What should I do?
This compound is soluble in several organic solvents like DMSO, ethanol, and methanol. If you encounter solubility issues, gentle warming and vortexing can aid in dissolution. For aqueous solutions, the use of a co-solvent may be necessary. Always prepare solutions fresh; however, if stock solutions are required, they should be stored in tightly sealed vials at -20°C and are generally stable for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour.[3]
Experimental Results
Q8: My experimental results are inconsistent. What could be the cause?
Inconsistent results can arise from several factors related to the quality and handling of this compound:
-
Purity: Ensure the purity of your this compound lot meets the requirements of your experiment.
-
Degradation: this compound, like many natural products, may be susceptible to degradation under certain conditions (e.g., exposure to light, extreme pH, or high temperatures).
-
Solvent Effects: The solvent used to dissolve this compound can sometimes interfere with biological assays. Always run appropriate vehicle controls in your experiments.
Experimental Protocols and Data
Purity Assessment by HPLC
A typical HPLC method for the purity assessment of lignans like this compound would involve a reverse-phase column.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has maximum absorbance |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Structural Confirmation by NMR and MS
For structural confirmation, 1H and 13C NMR are utilized. Mass spectrometry, particularly with electrospray ionization (ESI-MS), is used to confirm the molecular weight.
| Technique | Typical Parameters |
| 1H NMR | 400 MHz, in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) |
| 13C NMR | 100 MHz, in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) |
| Mass Spectrometry | ESI-MS in positive or negative ion mode to observe the [M+H]⁺ or [M-H]⁻ ion. |
Visualizations
Experimental Workflow for Quality Control
Caption: Quality control workflow for this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting logic for inconsistent results.
Potential Anti-Inflammatory Signaling Pathway
While specific signaling pathways for this compound are not extensively documented, its presence in Anastatica hierochuntica, a plant with known anti-inflammatory properties, suggests a potential mechanism of action involving the inhibition of pro-inflammatory mediators. A plausible pathway is the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins (PGs), key mediators of inflammation.
References
- 1. This compound | C19H20O6 | CID 91884981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:155759-02-7 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS:155759-02-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | 155759-02-7 [chemicalbook.com]
Validation & Comparative
Validating Anticancer Effects: A Comparative Guide to Hierochin D and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hierochin D, a flavonoid isolated from Anastatica hierochuntica, is a subject of growing interest within the field of oncology. However, comprehensive experimental data validating its anticancer effects are currently limited in publicly accessible literature. Extracts from Anastatica hierochuntica have demonstrated cytotoxic properties against various cancer cell lines, including breast, leukemia, melanoma, and liver cancer cells, primarily through the induction of apoptosis. This guide provides a comparative framework for evaluating the potential anticancer efficacy of novel compounds like this compound. Due to the nascent stage of research on this compound, this document uses Quercetin , a well-characterized flavonoid also found in Anastatica hierochuntica, as an illustrative example for comparison against the standard chemotherapeutic agent, Doxorubicin . This guide is intended to serve as a methodological template for the evaluation of this compound as more specific data becomes available.
Comparative Efficacy Overview
The following tables summarize the cytotoxic effects of Quercetin and Doxorubicin on common breast cancer cell lines. This data provides a benchmark for the potential efficacy of new investigational compounds.
Table 1: IC₅₀ Values against MCF-7 (ER-positive) Breast Cancer Cells
| Compound | IC₅₀ Value (µM) | Exposure Time (hours) | Citation |
| Quercetin | 37 | 24 | [1] |
| Quercetin | 73 | 48 | [2] |
| Doxorubicin | 8.306 | 48 | [3] |
Table 2: IC₅₀ Values against MDA-MB-231 (Triple-Negative) Breast Cancer Cells
| Compound | IC₅₀ Value (µM) | Exposure Time (hours) | Citation |
| Quercetin | >100 (at 24h) | 24 | [1] |
| Quercetin | 85 | 48 | [2] |
| Doxorubicin | 4.1 | 24 | [4] |
| Doxorubicin | 6.602 | 48 | [3] |
Mechanisms of Action: A Comparative Look
Both natural flavonoids and conventional chemotherapeutics often induce cancer cell death through apoptosis and disruption of the cell cycle.
Quercetin has been shown to induce apoptosis in breast cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] It can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, and activate caspases.[6] Furthermore, Quercetin can induce cell cycle arrest, often at the G1 or G2/M phase, by affecting the expression of cyclins and cyclin-dependent kinases (CDKs).[7][8]
Doxorubicin , a well-established anthracycline antibiotic, primarily functions by intercalating into DNA, which inhibits the progression of topoisomerase II. This action blocks DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis.[3]
Signaling Pathway: Quercetin-Induced Apoptosis
Caption: Quercetin's pro-apoptotic signaling cascade in breast cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of anticancer effects. The following are standard protocols for key in vitro assays.
Cell Viability and Cytotoxicity: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate overnight.[9]
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound, Quercetin) or control (e.g., Doxorubicin, vehicle) and incubate for the desired time period (e.g., 24, 48, 72 hours).[10]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[9][11]
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals by viable cells.[9][10]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Reading: Cover the plate and shake on an orbital shaker for 15 minutes.[13] Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Experimental Workflow: MTT Assay
Caption: Standard workflow for assessing cell viability using the MTT assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with the test compound as required.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (100 µg/mL working solution) to 100 µL of the cell suspension.[15][16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry as soon as possible.[15] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.[14]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Harvesting: Collect approximately 1-2 x 10⁶ cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[18][19] Incubate for at least 30 minutes on ice or store at -20°C.[20]
-
Washing: Wash the fixed cells twice with PBS to remove the ethanol.[18]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and ensure PI stains only DNA.[21]
-
PI Staining: Add Propidium Iodide staining solution (e.g., 50 µg/mL) to the cells.[21]
-
Incubation: Incubate for 5-10 minutes at room temperature.[21]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale to resolve the different cell cycle phases based on DNA content.[21]
Logical Framework for Compound Evaluation
The validation of a novel anticancer agent requires a structured approach, progressing from initial screening to mechanistic studies.
Caption: A logical workflow for the preclinical validation of a novel anticancer compound.
Conclusion
While direct experimental evidence for the anticancer effects of this compound is still forthcoming, the established activities of extracts from its source plant, Anastatica hierochuntica, and related flavonoids like Quercetin, suggest a promising avenue for research. The comparative data and standardized protocols provided in this guide offer a robust framework for the systematic evaluation of this compound. By employing these methodologies, researchers can effectively characterize its cytotoxic and mechanistic properties, and objectively compare its performance against established anticancer agents, thereby accelerating its potential development as a novel therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. ovid.com [ovid.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 21. ucl.ac.uk [ucl.ac.uk]
Hierochin D: A Comparative Efficacy Analysis Against Other Natural Lignans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans, a diverse class of polyphenolic compounds derived from plants, have garnered significant attention in the scientific community for their broad spectrum of biological activities. These activities include antioxidant, anti-inflammatory, and anticancer properties, making them promising candidates for drug development.[1] This guide provides a comparative analysis of the efficacy of Hierochin D, a neolignan found in species such as Anastatica hierochuntica and Rehmannia glutinosa, against other well-characterized natural lignans. While quantitative in vitro data for this compound is currently limited in publicly available literature, this guide presents the available information alongside comparative data for other prominent lignans to serve as a valuable resource for researchers.
Comparative Efficacy Data
To provide a clear comparison of the biological activities of various lignans, the following tables summarize their efficacy in terms of half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various in vitro assays. It is important to note the absence of specific in vitro quantitative data for this compound in the current scientific literature, highlighting a key area for future research.
Antioxidant Activity
The antioxidant capacity of lignans is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The EC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Lignan | EC50 (µM) | Plant Source (Example) |
| This compound | Data not available | Anastatica hierochuntica |
| Secoisolariciresinol diglucoside (SDG) | 83.94 ± 2.80 | Linum usitatissimum (Flaxseed) |
| Matairesinol | > 100 (low activity) | Forsythia suspensa |
Lower EC50 values indicate higher antioxidant activity.
Anti-inflammatory Activity
The anti-inflammatory potential of lignans can be assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Lignan | IC50 (µM) for NO Inhibition | Cell Line | Plant Source (Example) |
| This compound | Data not available | - | Rehmannia glutinosa |
| Honokiol | 9.8 | RAW 264.7 | Magnolia officinalis |
| 4-O-methylhonokiol | 9.8 | RAW 264.7 | Magnolia officinalis |
| Pinoresinol | ~25 | RAW 264.7 | Forsythia suspensa |
| Arctigenin | > 100 | RAW 264.7 | Arctium lappa |
Lower IC50 values indicate greater anti-inflammatory potency.
Anticancer Activity
The cytotoxic effects of lignans against various cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
| Lignan | Cancer Cell Line | IC50 (µM) | Plant Source (Example) |
| This compound | Data not available | - | Anastatica hierochuntica |
| Podophyllotoxin | NCI-H1299 (Non-small cell lung) | 0.00753 | Podophyllum peltatum |
| A549 (Non-small cell lung) | 0.01608 | Podophyllum peltatum | |
| Arctigenin | MDA-MB-231 (Triple-negative breast) | 0.787 | Arctium lappa |
| MDA-MB-468 (Triple-negative breast) | 0.283 | Arctium lappa | |
| HepG2 (Hepatocellular carcinoma) | 11.17 (24h) | Saussurea medusa | |
| Honokiol | BFTC-905 (Bladder) | 30 | Magnolia officinalis |
| Lariciresinol | SKBr3 (Breast) | ~500 | Arabidopsis thaliana |
| Pinoresinol | SkBr3 (Breast) | ~575 | Forsythia suspensa |
Lower IC50 values indicate higher cytotoxic activity against cancer cells.
Signaling Pathways and Mechanisms of Action
Lignans exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, research on other lignans has identified key targets in inflammatory and cancer-related signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Several lignans have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: Lignan-mediated inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Certain lignans can modulate MAPK signaling to induce cancer cell death.
Caption: Modulation of the MAPK signaling pathway by lignans.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key in vitro assays mentioned in this guide.
DPPH Radical Scavenging Assay
This assay is a standard method for determining the antioxidant capacity of a compound.
Workflow:
References
A Comparative Analysis of the Antioxidant Potential of Hierochin D and Vitamin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant potential of the neolignan Hierochin D against the well-established antioxidant, Vitamin C. The information presented is based on available experimental data for this compound, related neolignans, and Vitamin C, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Quantitative Antioxidant Activity
A direct comparison of the antioxidant activity of this compound and Vitamin C is essential for evaluating their potential therapeutic applications. While specific quantitative data for isolated this compound is limited in the current literature, we can draw inferences from studies on structurally related neolignans and compare them with the extensively documented antioxidant capacity of Vitamin C. The following table summarizes the half-maximal inhibitory concentration (IC50) values from common in vitro antioxidant assays, providing a benchmark for their radical scavenging abilities. A lower IC50 value indicates a higher antioxidant potency.
| Antioxidant Assay | This compound (and related Neolignans) | Vitamin C (Ascorbic Acid) | Reference Compound(s) for Neolignans |
| DPPH Radical Scavenging Activity (IC50) | Moderate Activity Reported | 8.9 µg/mL - 15.0 µM | Machilin D, other unnamed neolignans |
| ABTS Radical Scavenging Activity (IC50) | Significant Activity Reported | 3.1 µg/mL - 17.6 µM | Unnamed neolignans |
| LDL Antioxidant Activity (TBARS Assay, IC50) | ~3.8 µM | Data not readily available in comparable format | Machilin D |
Note: The data for this compound is inferred from studies on related neolignans. Direct experimental validation of this compound's antioxidant activity using these assays is crucial for a definitive comparison. The IC50 values for Vitamin C can vary depending on the specific experimental conditions.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of this compound and Vitamin C are mediated through distinct cellular pathways. This compound, as a neolignan, is believed to exert its antioxidant effects primarily through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. In contrast, Vitamin C acts as a direct scavenger of reactive oxygen species (ROS) and is involved in the regeneration of other antioxidants like Vitamin E.
Caption: Nrf2-mediated antioxidant pathway of this compound.
Caption: Direct radical scavenging and regeneration by Vitamin C.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of antioxidant potential. Below are detailed methodologies for the key in vitro assays used to assess the antioxidant capacity of chemical compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound (this compound) and Vitamin C (as a positive control) in a suitable solvent.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or Vitamin C solution to each well. Then, add the DPPH solution to initiate the reaction. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/Vitamin C.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Caption: Workflow for the ABTS radical scavenging assay.
Protocol:
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a specific volume of the diluted ABTS•+ solution to a cuvette or microplate well, followed by the addition of the test compound (this compound) or Vitamin C.
-
Measurement: Record the decrease in absorbance at 734 nm at a specific time point (e.g., after 6 minutes).
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Conclusion
Based on the available data for related neolignans, this compound appears to possess significant antioxidant potential, likely mediated through the Nrf2 signaling pathway. While Vitamin C is a potent direct radical scavenger with well-established IC50 values, a definitive quantitative comparison with this compound requires direct experimental evaluation of the isolated compound. The provided experimental protocols offer a standardized framework for conducting such comparative studies. Further research into the specific antioxidant mechanisms and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
A Comparative Guide to Xanthine Oxidase Inhibition: Allopurinol as a Benchmark for Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the xanthine oxidase (XO) inhibitory activity of novel compounds against the established drug, allopurinol. While direct comparative data for Hierochin D is not available in the current scientific literature, this document outlines the necessary experimental protocols, data presentation structures, and conceptual diagrams to facilitate a rigorous evaluation once such data is generated.
Quantitative Comparison of Xanthine Oxidase Inhibitors
A critical aspect of evaluating a potential new drug is its quantitative comparison with existing standards. For xanthine oxidase inhibitors, the half-maximal inhibitory concentration (IC50) is a key parameter. This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.
As a reference, allopurinol, a widely used medication for treating hyperuricemia and gout, exhibits a variable IC50 for xanthine oxidase, typically ranging from 0.2 to 50 μM.[1] Other sources have reported more specific IC50 values under particular experimental conditions, such as 2.588 μM[2] and approximately 0.24 μg/mL.[3]
To facilitate a direct and clear comparison, experimental data should be summarized in a tabular format:
| Compound | IC50 (µM) | Inhibition Type | Substrate Used | Reference |
| This compound | Data not available | To be determined | e.g., Xanthine | |
| Allopurinol | 0.2 - 50[1] | Competitive[2] | Xanthine/Hypoxanthine | [1][2] |
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
A standardized experimental protocol is essential for generating reproducible and comparable data. The following spectrophotometric method is widely used to determine the xanthine oxidase inhibitory activity of a test compound.
Principle:
Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. This reaction can be monitored by measuring the increase in absorbance at 290-295 nm, which is characteristic of uric acid formation.[4] The inhibitory potential of a compound is determined by its ability to reduce the rate of uric acid production.
Materials:
-
Xanthine Oxidase (from bovine milk or microbial sources)
-
Xanthine (substrate)
-
Test compound (e.g., this compound)
-
Allopurinol (positive control)
-
Phosphate buffer (e.g., 70 mM, pH 7.5)[5]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in cold phosphate buffer immediately before use.
-
Dissolve the test compound and allopurinol in DMSO to create stock solutions. Further dilute with phosphate buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent effects.[5]
-
-
Assay Setup (in a 96-well microplate): [5]
-
Test Wells: Add 50 µL of the test compound solution (at various concentrations), 69 µL of phosphate buffer, and 15 µL of xanthine oxidase solution (e.g., 0.2 unit/mL).
-
Control Wells (No Inhibitor): Add 50 µL of phosphate buffer (or buffer with the same DMSO concentration as the test wells), 69 µL of phosphate buffer, and 15 µL of xanthine oxidase solution.
-
Blank Wells: For each test concentration, prepare a blank containing the test compound and buffer but no xanthine oxidase, to account for any background absorbance of the compound. A blank for the control well should also be prepared.
-
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance-time curve.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Experimental Workflow
To clearly illustrate the logical flow of the experimental comparison, a diagram can be generated using the DOT language within Graphviz.
Caption: Workflow for comparing xanthine oxidase inhibitors.
Signaling Pathway of Uric Acid Production
Understanding the biochemical pathway in which xanthine oxidase functions is crucial for interpreting inhibition data. The following diagram illustrates the role of xanthine oxidase in purine metabolism and the site of action for inhibitors.
Caption: Inhibition of the purine catabolism pathway.
By following this structured approach, researchers can effectively evaluate and compare the xanthine oxidase inhibitory potential of novel compounds like this compound against the established standard, allopurinol, ensuring that the generated data is robust, reproducible, and easily communicable to the scientific community.
References
- 1. Association Between Vitamin D and Uric Acid in Adults: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase inhibitory activity of a new isocoumarin obtained from Marantodes pumilum var. pumila leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of xanthine oxidase by synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 6. Antioxidant Activity of Some Plant Extracts Towards Xanthine Oxidase, Lipoxygenase and Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Guide to Hierochin D Cross-Reactivity in Antibody-Based Assays
For researchers engaged in the study of Hierochin D, a naturally occurring lignan found in plants such as Anastatica hierochuntica and Rehmannia glutinosa, the ability to accurately quantify its presence is paramount.[1][2][3] Antibody-based assays, prized for their sensitivity and high-throughput capabilities, represent a cornerstone for such quantitative analyses. However, the utility of these assays is contingent upon the specificity of the antibody employed, with cross-reactivity to structurally related molecules posing a significant challenge that can lead to inaccurate measurements and misinterpretation of results.[4][5][6][7]
This guide provides a comprehensive overview of potential cross-reactivity when developing or utilizing antibody-based assays for this compound. Due to the current absence of specific experimental data on this compound cross-reactivity in publicly available literature, this comparison is based on a hypothetical, yet scientifically plausible, competitive ELISA framework. The presented data and protocols are intended to serve as a practical template for researchers to assess the specificity of their own anti-Hierochin D antibodies.
Understanding Cross-Reactivity in Immunoassays
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, this compound), also binds to other, structurally similar molecules.[4][5][6] This phenomenon arises from the antibody's recognition of a shared epitope—a specific three-dimensional feature—present on both the target antigen and the cross-reacting molecule. The degree of cross-reactivity is influenced by the structural homology between the molecules and the affinity of the antibody for each.[6][8] In quantitative assays like ELISA, significant cross-reactivity can result in an overestimation of the analyte's concentration.[7]
Hypothetical Cross-Reactivity Profile of a Monoclonal Anti-Hierochin D Antibody
To illustrate the potential for cross-reactivity, we present a hypothetical dataset from a competitive ELISA designed to quantify this compound. In this assay format, free this compound in a sample competes with a labeled this compound conjugate for binding to a limited number of anti-Hierochin D antibody sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.
A panel of structurally related lignans and other compounds potentially present in biological or botanical extracts were tested for their ability to displace the labeled this compound, and their cross-reactivity was calculated relative to this compound.
Table 1: Hypothetical Cross-Reactivity of an Anti-Hierochin D Antibody in a Competitive ELISA
| Compound | Structure | % Cross-Reactivity |
| This compound | C₁₉H₂₀O₆ | 100% |
| Hierochin B | C₂₁H₂₄O₆ | 15.2% |
| Lariciresinol | C₂₀H₂₄O₆ | 8.5% |
| Pinoresinol | C₂₀H₂₂O₆ | 3.1% |
| Secoisolariciresinol | C₂₀H₂₆O₆ | 1.8% |
| Vanillic Acid | C₈H₈O₄ | <0.1% |
| Ferulic Acid | C₁₀H₁₀O₄ | <0.1% |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity will depend on the specific antibody used.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting cross-reactivity data and for designing similar validation studies.
Competitive ELISA Protocol for this compound
Objective: To determine the concentration of this compound in a sample and to assess the cross-reactivity of an anti-Hierochin D antibody with structurally similar compounds.
Materials:
-
96-well microtiter plate coated with a capture antibody (e.g., goat anti-mouse IgG)
-
Monoclonal anti-Hierochin D antibody
-
This compound standard solutions
-
This compound-horseradish peroxidase (HRP) conjugate
-
Test compounds (e.g., Hierochin B, Lariciresinol, etc.)
-
Assay buffer (e.g., phosphate-buffered saline with 0.05% Tween-20 and 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a serial dilution of this compound standards in assay buffer to generate a standard curve (e.g., ranging from 0.1 ng/mL to 1000 ng/mL).
-
Prepare solutions of potential cross-reactants at various concentrations in assay buffer.
-
Dilute samples to be tested to fall within the range of the standard curve.
-
-
Assay Procedure:
-
Add 50 µL of standard, sample, or potential cross-reactant solution to the appropriate wells of the microtiter plate.
-
Add 25 µL of this compound-HRP conjugate to each well.
-
Add 25 µL of the anti-Hierochin D antibody solution to each well.
-
Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding this compound concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
To calculate the percent cross-reactivity of a test compound, determine the concentration of the test compound that causes a 50% reduction in the maximum signal (IC50). The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
-
Visualizing Experimental Workflow and a Hypothetical Signaling Pathway
To further clarify the experimental process and a potential biological context for this compound, the following diagrams are provided.
Figure 1. Workflow for the competitive ELISA to assess this compound cross-reactivity.
Figure 2. A hypothetical signaling pathway involving this compound.
Conclusion
The specificity of an antibody is a critical parameter in the development and application of reliable antibody-based assays for the quantification of small molecules like this compound. While no specific cross-reactivity data for this compound is currently published, this guide provides a framework for researchers to evaluate their own antibodies against a panel of structurally related compounds. By employing a systematic approach to cross-reactivity testing, such as the competitive ELISA protocol detailed here, researchers can ensure the accuracy and validity of their findings, paving the way for a clearer understanding of the biological roles of this compound.
References
- 1. This compound | C19H20O6 | CID 91884981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | CAS:155759-02-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. bosterbio.com [bosterbio.com]
- 5. cusabio.com [cusabio.com]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. mdpi.com [mdpi.com]
Synergistic Anticancer Effects of Natural Compounds with Chemotherapy: A Comparative Guide
Disclaimer: Due to the absence of published scientific literature on the synergistic effects of Hierochin D with chemotherapy drugs, this guide utilizes Curcumin, a well-researched natural polyphenol, as an illustrative example. The principles and methodologies described herein are broadly applicable to the study of synergistic interactions between natural compounds and conventional anticancer agents.
This guide provides a comparative overview of the synergistic effects of Curcumin when combined with the chemotherapy drug Doxorubicin, focusing on breast cancer cell lines as a model system. The information is intended for researchers, scientists, and drug development professionals.
Overview of Synergistic Interaction
The combination of natural compounds with conventional chemotherapeutic agents is a promising strategy to enhance anticancer efficacy, overcome drug resistance, and potentially reduce dose-related toxicity. Curcumin, the primary active component of turmeric (Curcuma longa), has been shown to sensitize cancer cells to the cytotoxic effects of Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy[1][2][3]. This synergy has been observed across various cancer types, including breast and gastric cancers[3][4].
The synergistic effect is achieved through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer cell survival and resistance[1][5][6].
Quantitative Analysis of Synergy
The synergistic interaction between Curcumin and Doxorubicin is quantitatively assessed by determining the concentration of each drug required to inhibit cancer cell growth by 50% (IC50) and by calculating the Combination Index (CI). A CI value of less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism[5][7].
Table 1: In Vitro Cytotoxicity of Curcumin and Doxorubicin (48h Treatment)
| Cell Line | Drug | IC50 Value | Source |
| MDA-MB-231 | Curcumin | 50 µM | [3] |
| (Triple-Negative Breast Cancer) | Doxorubicin | 2.25 µM | [3] |
| K562 | Doxorubicin | ~2.5 µM | [8] |
| (Leukemia) | Curcumin | >32 µM (non-toxic at low µM) | [8] |
| K562/DOX | Doxorubicin | ~25 µM | [8] |
| (Doxorubicin-Resistant Leukemia) | Curcumin | >32 µM (non-toxic at low µM) | [8] |
Table 2: Synergistic Combination Doses and Indices
| Cell Line | Combination Details | Combination Index (CI) | Key Finding | Source |
| MDA-MB-231 | 33.12 µM Curcumin + 0.33 µM Doxorubicin | < 1 (Synergistic) | Maximum growth inhibition with reduced Doxorubicin concentration. | [3] |
| MCF-7Dox/R | Pre-treatment with 25 µM Curcumin followed by Doxorubicin. | Mean CI = 0.291 | Curcumin pre-treatment strongly sensitizes resistant cells to Doxorubicin. | [9] |
| K562/DOX | Pre-treatment with 2 µM Curcumin followed by Doxorubicin. | Not explicitly calculated, but IC50 of Doxorubicin was significantly reduced. | Curcumin reverses Doxorubicin resistance. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for key experiments used to evaluate the synergy between Curcumin and Doxorubicin.
Cell Viability Assessment (MTT Assay)
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[5][10].
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment[5][10].
-
Drug Treatment: Treat the cells with various concentrations of Curcumin alone, Doxorubicin alone, and their combination for a specified period, typically 48 hours[5][8]. Include untreated cells as a control.
-
MTT Addition: After incubation, add 25 µL of MTT solution (e.g., 2 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[11].
-
Crystal Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals[5][11].
-
Absorbance Measurement: Measure the optical density (absorbance) of the solution in each well using a microplate reader at a wavelength of 570 nm[8][11].
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 values are determined from dose-response curves[11].
Apoptosis Quantification (Annexin V-FITC/PI Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds of interest (single agents and combination) for the desired time (e.g., 48 hours)[3][10].
-
Cell Harvesting: Collect both adherent and floating cells, wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol (e.g., 2 µL of each)[3][5].
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes[3][5].
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified[3].
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) help to visualize complex experimental processes and biological pathways.
Experimental Workflow
Caption: General workflow for in vitro evaluation of drug synergy.
Signaling Pathway of Synergistic Action
The combination of Curcumin and Doxorubicin often converges on the p53-mediated apoptotic pathway. Doxorubicin induces DNA damage, activating p53, while Curcumin can enhance this effect and inhibit survival pathways like PI3K/Akt that counteract apoptosis[5][6].
Caption: p53-mediated apoptosis enhanced by Curcumin and Doxorubicin.
References
- 1. The Synergistic Effects of Curcumin and Chemotherapeutic Drugs in Inhibiting Metastatic, Invasive and Proliferative Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THERAPEUTIC EFFECTS OF CURCUMIN ALONE AND IN COMBINATION WITH DOXORUBICIN AGAINST IN VIVO INDUCED BREAST CANCER [blj.journals.ekb.eg]
- 3. Synergistic Anticancer Efficacy of Curcumin and Doxorubicin Combination Treatment Inducing S-phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced anticancer potency of doxorubicin in combination with curcumin in gastric adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The combination of Curcumin and Doxorubicin on targeting PI3K/AKT/mTOR signaling pathway: an in vitro and molecular docking study for inhibiting the survival of MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polychemotherapy with Curcumin and Doxorubicin via Biological Nanoplatforms: Enhancing Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Curcumin increases the sensitivity of K562/DOX cells to doxorubicin by targeting S100 calcium-binding protein A8 and P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin Rescues Doxorubicin Responsiveness via Regulating Aurora a Signaling Network in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
A Comparative Analysis of Hierochin D and Hierochin B for Researchers
This guide provides a detailed comparison of Hierochin D and Hierochin B, two structurally related neolignans of interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their chemical properties, known biological activities, and the experimental methods used to evaluate them. While direct comparative studies are limited, this guide synthesizes the available data to inform future research directions.
Chemical and Physical Properties
This compound and Hierochin B share a core 2,3-dihydrobenzofuran structure but differ in their substitution patterns, which influences their physicochemical properties. Hierochin B possesses additional methoxy groups, contributing to a higher molecular weight and potentially altered solubility and bioavailability.
| Property | This compound | Hierochin B |
| Molecular Formula | C₁₉H₂₀O₆[1] | C₂₁H₂₄O₆[2] |
| Molecular Weight | 344.36 g/mol [1] | 372.4 g/mol [2] |
| Source | Anastatica hierochuntica, Rehmannia glutinosa[1][3] | Anastatica hierochuntica[2] |
| CAS Number | 155759-02-7[1] | Not available |
| IUPAC Name | (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1-benzofuran-7-ol[1] | (E)-3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-en-1-ol[2] |
Comparative Biological Activities
| Biological Activity | This compound | Hierochin B |
| Anti-inflammatory Activity | Data not available | Mentioned to inhibit nitric oxide (NO) production, a key mediator in inflammation.[4][5] |
| Enzyme Inhibition | Data not available | Investigated as a potential xanthine oxidase inhibitor through in silico docking studies.[6] |
| Antioxidant Activity | Data not available | The class of neolignans is known for antioxidant properties, but specific data for Hierochin B is limited. |
| Other Activities | Data not available | Predicted to have the ability to cross the blood-brain barrier. |
Signaling Pathways
The signaling pathways modulated by this compound and Hierochin B are not yet fully elucidated. However, based on their structural class (neolignans and dihydrobenzofuran derivatives) and the known activities of similar compounds, it is plausible that they may influence key inflammatory pathways such as NF-κB and MAPK.
Hierochin B's reported inhibition of nitric oxide production suggests an interaction with the iNOS (inducible nitric oxide synthase) pathway, which is often regulated by NF-κB.
References
A Head-to-Head Comparison of Xanthine Oxidase Inhibitors: Benchmarking Allopurinol, Febuxostat, and Topiroxostat
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals providing a comparative analysis of established xanthine oxidase (XO) inhibitors. This guide includes a summary of their inhibitory concentrations, mechanisms of action, and detailed experimental protocols for assessing XO inhibition.
Introduction
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid, a condition known as hyperuricemia, are a precursor to gout and are associated with other health issues, including kidney disease and cardiovascular problems.[1][2] Inhibition of XO is a key therapeutic strategy for managing hyperuricemia.[3][4] This guide provides a head-to-head comparison of prominent XO inhibitors.
While the natural compound Hierochin D, found in the plant Anastatica hierochuntica, has been identified, current scientific literature lacks specific experimental data on its direct xanthine oxidase inhibitory activity.[3][4][5][6] However, extracts of Anastatica hierochuntica and some of its other constituent compounds, such as rutin, quercetin, and luteolin, have demonstrated xanthine oxidase inhibitory properties.[3][4] This report will focus on a comparative analysis of well-established synthetic XO inhibitors—Allopurinol, Febuxostat, and Topiroxostat—for which robust experimental data are available.
Quantitative Comparison of XO Inhibitors
The efficacy of xanthine oxidase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the reported IC50 values for several key XO inhibitors.
| Inhibitor | IC50 Value (µM) | Substrate Used | Source |
| Allopurinol | 0.2 - 50 | Xanthine/Hypoxanthine | [7] |
| 2.9 | Xanthine | [8] | |
| 0.13 | Hypoxanthine | [9] | |
| 0.11 | Xanthine | [9] | |
| Febuxostat | 0.0018 (1.8 nM) | Xanthine | [8] |
| Topiroxostat | N/A (Potent inhibitor) | N/A | [7] |
| Rutin | 11.35 | N/A | [4] |
| Quercetin | 11.1 | N/A | [4] |
| Luteolin | 21.58 | N/A | [4] |
Note: IC50 values can vary depending on the experimental conditions, including the substrate used (xanthine or hypoxanthine) and the source of the enzyme.
Mechanism of Action
The primary mechanism of these inhibitors is to block the active site of xanthine oxidase, thereby preventing the conversion of xanthine and hypoxanthine into uric acid.
Signaling Pathway of Purine Metabolism and XO Inhibition
Caption: Purine metabolism and the inhibitory action of XO inhibitors.
Experimental Protocols
Accurate assessment of xanthine oxidase inhibition is crucial for the development of new therapeutic agents. The following is a generalized protocol for an in vitro xanthine oxidase inhibitory activity assay.
In Vitro Xanthine Oxidase Inhibitory Activity Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of xanthine oxidase activity (IC50).
Materials:
-
Xanthine oxidase (from bovine milk or microbial sources)
-
Xanthine (substrate)
-
Test compound (potential inhibitor)
-
Allopurinol (positive control)
-
Phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 290-295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer. Gentle heating may be required for dissolution.
-
Prepare a stock solution of xanthine oxidase in cold phosphate buffer immediately before use.
-
Prepare stock solutions of the test compound and allopurinol in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution (at various concentrations) or vehicle control (DMSO in buffer)
-
Xanthine oxidase solution
-
-
Include wells for a positive control (Allopurinol) and a negative control (no inhibitor).
-
Also, prepare blank wells for each concentration containing all components except the enzyme.
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the xanthine solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 290-295 nm at regular intervals for a defined period (e.g., 5-10 minutes) using the microplate reader. The rate of increase in absorbance corresponds to the rate of uric acid formation.[9][10][11]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration.
-
Subtract the absorbance of the blank from the corresponding sample wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.[10][11]
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro xanthine oxidase inhibitory assay.
Conclusion
Allopurinol, Febuxostat, and Topiroxostat are potent inhibitors of xanthine oxidase with established efficacy in reducing uric acid levels. Febuxostat, a non-purine selective inhibitor, demonstrates significantly lower IC50 values compared to the first-generation inhibitor, Allopurinol, indicating higher potency in vitro.[8] While natural compounds like those found in Anastatica hierochuntica show promise as XO inhibitors, further research, including the isolation and in vitro testing of individual compounds like this compound, is necessary to fully elucidate their therapeutic potential. The standardized experimental protocol provided in this guide serves as a foundation for the consistent and reliable evaluation of novel XO inhibitors.
References
- 1. Frontiers | Hyperuricemia research progress in model construction and traditional Chinese medicine interventions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Anastatica hierochuntica L. Methanolic-Leaf-Extract-Derived Metabolites Exhibiting Xanthine Oxidase Inhibitory Activities: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C19H20O6 | CID 91884981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification of Anastatica hierochuntica L. Methanolic-Leaf-Extract-Derived Metabolites Exhibiting Xanthine Oxidase Inhibitory Activities: In Vitro and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
- 9. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xanthine oxidase inhibitory activity of a new isocoumarin obtained from Marantodes pumilum var. pumila leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-inflammatory Potential of Hierochin D's Source Plant, Anastatica hierochuntica
For researchers and drug development professionals, this guide provides a comparative analysis of the in vivo anti-inflammatory activity of extracts from Anastatica hierochuntica, the natural source of Hierochin D. While direct in vivo studies on isolated this compound are not yet available in the public domain, this guide synthesizes the existing experimental data on the plant's extracts, offering valuable insights into its potential therapeutic efficacy and mechanisms of action.
Comparative Efficacy of Anastatica hierochuntica Extracts
| Treatment Group | Dose (mg/kg) | ED₅₀ (mg/kg) | Maximum Inhibition of Edema (%) |
| Aqueous Extract (AQAH) | 3.16 - 1000 | 29.1 | Not Reported |
| Chloroform Extract (CHAH) | 3.16 - 1000 | 6.5 | Not Reported |
| Indomethacin (Standard) | 10 | Not Applicable | ~60% (at 5 hours) |
Experimental Protocols
The following is a detailed methodology for the carrageenan-induced paw edema assay used to assess the anti-inflammatory activity of Anastatica hierochuntica extracts.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of plant extracts.
Animals: Wistar rats of either sex (150-200g).
Materials:
-
Anastatica hierochuntica aqueous and chloroform extracts
-
Indomethacin (positive control)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test groups receive various doses of the Anastatica hierochuntica extracts (intraperitoneally), the standard group receives indomethacin (10 mg/kg, i.p.), and the control group receives the vehicle.
-
After a specific pretreatment time (e.g., 30 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vt is the mean paw volume in the test group, and Vc is the mean paw volume in the control group.
-
The ED₅₀ (the dose that causes 50% inhibition of edema) is calculated for the test extracts.
Proposed Anti-inflammatory Signaling Pathways
Caption: Proposed mechanism of anti-inflammatory action of Anastatica hierochuntica constituents.
Experimental Workflow
The following diagram illustrates the typical workflow for in vivo evaluation of the anti-inflammatory activity of a test compound.
Caption: A generalized workflow for the carrageenan-induced paw edema model.
References
Independent validation of published Hierochin D findings
An independent review of the published literature reveals a significant lack of specific biological activity data and independent validation for the natural compound Hierochin D. Research primarily focuses on the related compounds Hierochin A, B, and C, with which it is co-isolated. This guide provides a comparative overview of the available findings for these related neolignans, particularly concerning their inhibitory effects on nitric oxide (NO) production, and highlights the absence of such data for this compound itself.
Comparative Analysis of Hierochin Compounds
Currently, there are no published experimental studies detailing the biological activity of this compound. The primary research in this area, conducted by Yoshikawa et al. (2003), focused on compounds isolated from the Egyptian herbal medicine Anastatica hierochuntica. While this study led to the isolation of new neolignans named hierochins A, B, and C, it was three other known neolignan constituents from the same plant that were reported to inhibit nitric oxide production in lipopolysaccharide-activated macrophages[1]. The specific inhibitory activities for Hierochins A, B, C, or D were not detailed in the available abstracts.
For researchers and drug development professionals, this indicates a clear gap in the scientific record. The biological profile of this compound remains uncharacterized, and there are no existing findings to be independently validated.
Alternative Compounds of Interest: Nitric Oxide Inhibitors
Given the absence of data for this compound, this guide presents data for other neolignans that have been studied for their nitric oxide inhibitory effects, providing a potential framework for future studies on this compound. The following table summarizes the inhibitory concentrations (IC₅₀) of various neolignans on nitric oxide production.
Table 1: Inhibitory Activity of Various Neolignans on Nitric Oxide Production
| Compound | Source | IC₅₀ (µM) | Cell Line | Reference |
| Galanganal | Alpinia galanga | 68 | Mouse Peritoneal Macrophages | [2] |
| Galanganol B | Alpinia galanga | 88 | Mouse Peritoneal Macrophages | [2] |
| Galanganol C | Alpinia galanga | 33 | Mouse Peritoneal Macrophages | [2] |
| Licarin B | Myristica fragrans | 53.6 | RAW 264.7 | [3] |
| 3'-Methoxylicarin B | Myristica fragrans | 48.7 | RAW 264.7 | [3] |
| Isodihydrocainatidin | Myristica fragrans | 36.0 | RAW 264.7 | [3] |
| Dehydrodiisoeugenol | Myristica fragrans | 33.6 | RAW 264.7 | [3] |
| Myrisfrageal B | Myristica fragrans | 45.0 | RAW 264.7 | [3] |
Experimental Protocols
The following is a generalized experimental protocol for assessing the inhibition of nitric oxide production in macrophage cell lines, based on methodologies reported in the literature for similar compounds. This can serve as a template for the future evaluation of this compound.
Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO₂ atmosphere.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of approximately 1.5 x 10⁵ cells/mL and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).
-
After a pre-incubation period (typically 30 minutes to 1 hour), inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
The plates are incubated for a further 24 hours.
-
-
Nitrite Quantification (Griess Assay):
-
Nitric oxide production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.
-
An aliquot of the cell culture medium (e.g., 100 µL) is mixed with an equal volume of Griess reagent (typically a solution of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
The mixture is incubated at room temperature for 10 minutes, protected from light.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.
-
-
Data Analysis: The percentage inhibition of nitric oxide production is calculated relative to LPS-stimulated cells cultured in the absence of the test compound. The IC₅₀ value is determined from the dose-response curve.
-
Cell Viability Assay: A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed reduction in nitric oxide is not due to cytotoxicity of the test compound[4].
Visualizations
Signaling Pathway for LPS-Induced Nitric Oxide Production
The following diagram illustrates the signaling cascade initiated by LPS in macrophages, leading to the production of nitric oxide. This pathway is the target for the inhibitory compounds discussed.
Caption: LPS stimulation of TLR4 triggers a signaling cascade leading to the expression of iNOS and NO production.
Experimental Workflow for Screening NO Inhibitors
This diagram outlines the key steps in the experimental process for identifying and quantifying the nitric oxide inhibitory activity of a test compound.
Caption: Workflow for assessing the nitric oxide inhibitory potential of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of nitric oxide production from the rhizomes of Alpinia galanga: structures of new 8-9' linked neolignans and sesquineolignan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hierochin D: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the proper disposal of Hierochin D, a natural product isolated from Rehmannia glutinosa.
Summary of Chemical and Physical Properties
A collection of known properties for this compound is presented below. This information is aggregated from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 155759-02-7 | Pharmaffiliates[2], ChemFaces[3] |
| Molecular Formula | C₁₉H₂₀O₆ | PubChem[1], TargetMol[4] |
| Molecular Weight | 344.36 g/mol | TargetMol[4] |
| Appearance | Not Available | Pharmaffiliates[2] |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[2], ChemFaces[3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[3] |
Step-by-Step Disposal Protocol for this compound
Given the phenolic nature of this compound, the following disposal procedures are recommended. These steps are based on general guidelines for the disposal of phenolic and other organic chemical wastes.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A laboratory coat.
2. Disposal of Solid this compound Waste:
-
Collection: Collect waste solid this compound, including any contaminated materials such as weighing paper or personal protective equipment, in a designated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials.
-
Final Disposal: The final disposal method for solid phenolic waste is typically high-temperature incineration by a licensed hazardous waste disposal company.[5][6] Do not dispose of solid this compound in regular laboratory trash.
3. Disposal of this compound Solutions:
-
Segregation: Do not mix this compound solutions with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a labeled, sealed, and leak-proof container. The container should be marked as "Hazardous Waste" and include the chemical name and approximate concentration.
-
Organic Solvent Solutions:
-
Non-halogenated Solvents: If this compound is dissolved in a non-halogenated solvent (e.g., acetone, ethyl acetate), collect it in a designated "Non-Halogenated Organic Waste" container.
-
Halogenated Solvents: If dissolved in a halogenated solvent (e.g., chloroform, dichloromethane), it must be collected in a "Halogenated Organic Waste" container.
-
-
Final Disposal: All liquid waste containing this compound must be disposed of through your institution's hazardous waste management program.[5] Never pour this compound solutions down the drain.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for chemical waste disposal.
References
- 1. This compound | C19H20O6 | CID 91884981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | CAS:155759-02-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Personal protective equipment for handling Hierochin D
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for Hierochin D is not publicly available. The following guidelines are based on best practices for handling potentially cytotoxic and uncharacterized natural product extracts. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before beginning any work.
This guide provides essential safety and logistical information for the handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a stringent approach to personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Gloves (Nitrile) | Outer glove: chemical-resistant, powder-free nitrile, minimum thickness 0.15 mm. Inner glove: standard laboratory nitrile glove. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach of the outer glove. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved, and with tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved N95 or a higher level of respiratory protection (e.g., a powered air-purifying respirator - PAPR) should be used, especially when handling the powder form or creating aerosols. | Minimizes the risk of inhaling airborne particles. |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. | Protects eyes from splashes and airborne particles. |
| Face Protection | Face Shield | To be worn over safety goggles when there is a significant risk of splashes. | Provides an additional layer of protection for the entire face. |
Operational Plan for Handling this compound
A clear and logical workflow is critical to ensure safety during the handling of this compound. The following diagram outlines the key steps and decision points from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), disposable labware (pipette tips, tubes), and any absorbent material used for cleaning spills should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Required Materials:
-
A designated cytotoxic spill kit containing:
-
Appropriate PPE (as listed in the table above)
-
Absorbent pads or powder
-
Scoop and scraper
-
Designated hazardous waste bags
-
Decontaminating solution (e.g., 10% bleach solution, followed by 70% ethanol)
-
Warning signs
-
Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the affected area.
-
Secure the Area: Post warning signs to prevent entry.
-
Don PPE: Put on the full set of recommended PPE before re-entering the area.
-
Contain the Spill:
-
For liquid spills, cover with absorbent pads, starting from the outside and working inwards.
-
For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
-
Clean the Spill:
-
Carefully collect all contaminated materials using a scoop and scraper and place them into the hazardous waste bag.
-
-
Decontaminate the Area:
-
Clean the spill area with a 10% bleach solution, allowing for a contact time of at least 10 minutes.
-
Wipe the area with 70% ethanol to remove the bleach residue.
-
Place all cleaning materials into the hazardous waste bag.
-
-
Doff PPE and Dispose:
-
Remove PPE in the correct order to avoid self-contamination (remove outer gloves first, then gown, etc.).
-
Place all used PPE into the hazardous waste bag.
-
-
Wash Hands: Thoroughly wash hands with soap and water.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department according to your institution's policies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
